Sucralose-d6
Description
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAVOSOZGMPRM-GCUTWYSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339960 | |
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459161-55-7 | |
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Sucralose-d6 and its chemical structure?
An In-depth Technical Guide to Sucralose-d6
This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of sucralose, intended for researchers, scientists, and professionals in drug development and analytical chemistry.
Introduction
This compound is a stable, isotopically labeled form of sucralose, a widely used non-nutritive artificial sweetener.[1][2][3][4] In this molecule, six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for the precise quantification of sucralose in various matrices, including environmental samples and food products.[2] The use of deuterated standards is crucial for correcting matrix effects in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
Chemical Structure and Properties
This compound is structurally identical to sucralose, with the exception of the six deuterium atoms. The formal chemical name is 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-1,1,6,6-d4 4-chloro-4-deoxy-α-D-galactopyranoside-6,6-C-d2.
Chemical Structure Visualization
The chemical structure of this compound, indicating the positions of the deuterium atoms, is presented below.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1459161-55-7 | |
| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ | |
| Molecular Weight | 403.67 g/mol | |
| Appearance | Solid | |
| Melting Point | 75-79°C | |
| Solubility | Slightly soluble in methanol and water. | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₆) | |
| Storage Temperature | -20°C | |
| Stability | ≥ 4 years at -20°C |
Synthesis and Manufacturing
The synthesis of sucralose generally involves the selective chlorination of sucrose. A common route begins with the formation of sucrose-6-acetate, a key intermediate. This is followed by chlorination and then deacetylation to yield sucralose.
For the synthesis of this compound, deuterated reagents are introduced during the synthetic process. While specific, detailed protocols for the commercial synthesis of this compound are proprietary, the deuterium labels are incorporated at specific positions that are not readily exchanged under typical environmental or physiological conditions.
Applications in Research and Development
The primary application of this compound is as an internal standard for the quantitative analysis of sucralose by mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical in environmental analysis for monitoring sucralose in water sources, as sucralose is considered a pollutant due to its persistence in wastewater.
Logical Workflow for Sucralose Quantification using this compound
The following diagram illustrates the typical workflow for quantifying sucralose in an environmental water sample using this compound as an internal standard.
Experimental Protocol: Quantification of Sucralose in Water Samples by LC-MS/MS
The following is a representative protocol for the determination of sucralose in water samples using this compound as an internal standard. This method is adapted from procedures described in the literature.
5.1. Materials and Reagents
-
Sucralose analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Water sample
5.2. Sample Preparation
-
Filter the water sample through a 0.45 µm filter.
-
To a 100 mL aliquot of the filtered water sample, add a known amount of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of HPLC-grade water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
5.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Sucralose: Monitor appropriate precursor and product ion transitions.
-
This compound: Monitor the corresponding mass-shifted precursor and product ion transitions. In positive ion mode, sucralose is often detected as its sodium adduct [M+Na]⁺.
-
5.4. Data Analysis
-
Integrate the peak areas for both sucralose and this compound.
-
Calculate the ratio of the peak area of sucralose to the peak area of this compound.
-
Prepare a calibration curve by analyzing a series of calibration standards with known concentrations of sucralose and a constant concentration of this compound.
-
Determine the concentration of sucralose in the sample by comparing its peak area ratio to the calibration curve.
Safety and Handling
This compound is intended for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.
Conclusion
This compound is an essential analytical tool for the accurate and precise quantification of sucralose. Its use as an internal standard in mass spectrometry-based methods allows for the reliable determination of sucralose concentrations in complex matrices, which is crucial for environmental monitoring and food safety analysis. This guide provides researchers and scientists with the fundamental technical information required to effectively utilize this compound in their analytical workflows.
References
Sucralose-d6 CAS number and molecular weight.
This document provides core technical specifications for the deuterated analog of sucralose, Sucralose-d6. It is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research applications. This compound is a useful isotopically labeled analog of sucralose, commonly used as an internal standard for quantification by mass spectrometry[1][2].
Core Chemical Data
The fundamental chemical identifiers and properties of this compound are summarized below. This data is essential for accurate compound identification, experimental design, and data analysis.
| Parameter | Value |
| CAS Number | 1459161-55-7[3][4][5] |
| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ |
| Molecular Weight | 403.66 - 403.7 g/mol |
Note: Minor variations in reported molecular weight are due to differences in calculation and rounding across suppliers.
Logical Relationship: From Sucralose to this compound
The following diagram illustrates the conceptual relationship between sucralose and its deuterated form, this compound. This relationship is fundamental to its application in analytical chemistry, where it serves as a stable isotope-labeled internal standard.
Caption: From Parent Compound to Analytical Standard.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Deuterated Sucralose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of deuterated sucralose (sucralose-d6). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this stable isotope-labeled compound in their work. This guide covers key physicochemical characteristics, detailed experimental protocols for its analysis, and insights into its stability and biological interactions.
Physicochemical Properties
Deuterated sucralose, specifically this compound, is a stable isotope-labeled analog of sucralose where six hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable internal standard for the accurate quantification of sucralose in various matrices by mass spectrometry. While many of its properties are comparable to non-deuterated sucralose, the presence of deuterium can lead to subtle differences.
General Properties
| Property | Value | Reference |
| Chemical Name | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside-d6 | [1] |
| Synonyms | This compound, Trichlorosucrose-d6, E955-d6 | [1][2] |
| CAS Number | 1459161-55-7 | [1] |
| Chemical Formula | C₁₂H₁₃D₆Cl₃O₈ | [1] |
| Molecular Weight | 403.7 g/mol |
Physical Properties
Quantitative data for some physical properties of deuterated sucralose are available, while others can be inferred to be very similar to those of its non-deuterated counterpart.
| Property | Deuterated Sucralose (this compound) | Non-deuterated Sucralose | Reference |
| Appearance | White to off-white solid | White crystalline powder | |
| Melting Point | 75-79 °C | 125 °C | |
| Solubility | Slightly soluble in methanol and water | 283 g/L in water at 20 °C | |
| pKa (Strongest Acidic) | Not experimentally determined; expected to be very similar to sucralose | ~12.52 |
The kinetic isotope effect (KIE) suggests that the substitution of hydrogen with deuterium can slightly alter reaction rates and equilibrium constants, which could theoretically lead to a minor difference in the pKa value. However, for a molecule like sucralose where the deuteriums are on carbon atoms not directly involved in the acidic hydroxyl groups, this effect on pKa is expected to be negligible.
Isotopic Purity
Deuterated sucralose intended for use as an internal standard must have high isotopic purity to ensure accurate quantification.
| Parameter | Specification | Reference |
| Deuterated Forms | ≥99% (d₁-d₆) | |
| Overall Purity (HPLC) | >95% |
Experimental Protocols
Detailed methodologies are crucial for the effective use of deuterated sucralose in a laboratory setting. The following sections provide representative protocols for its synthesis and analysis.
Synthesis of Deuterated Sucralose (Representative Protocol)
While specific proprietary methods for the synthesis of this compound are not publicly available, a general multi-step chemical synthesis approach starting from deuterated sucrose or introducing deuterium at a key step can be outlined based on the known synthesis of sucralose.
Workflow for the Synthesis of this compound:
Caption: A generalized workflow for the chemical synthesis of this compound.
Methodology:
-
Selective Protection: Start with commercially available deuterated sucrose. Selectively protect the primary hydroxyl groups that are not to be chlorinated using a suitable protecting group (e.g., trityl chloride). This is followed by peracetylation of the remaining hydroxyl groups with acetic anhydride.
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Deprotection: Selectively remove the initial protecting groups (e.g., trityl groups) to expose the primary hydroxyls for chlorination.
-
Chlorination: The partially protected deuterated sucrose is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in a suitable solvent like dimethylformamide (DMF). This step replaces the hydroxyl groups at the 4, 1', and 6' positions with chlorine atoms.
-
Final Deprotection: The remaining protecting groups (e.g., acetyl groups) are removed by hydrolysis, typically under basic conditions using sodium methoxide in methanol, to yield crude deuterated sucralose.
-
Purification: The crude product is purified using techniques such as column chromatography to obtain high-purity this compound.
Quantification of Sucralose using Deuterated Sucralose by LC-MS/MS
Deuterated sucralose is predominantly used as an internal standard for the quantification of sucralose in various samples, including environmental and biological matrices.
Workflow for LC-MS/MS Quantification:
Caption: Workflow for the quantification of sucralose using this compound by LC-MS/MS.
Methodology:
-
Sample Preparation: A known amount of this compound internal standard is spiked into the sample (e.g., water sample, plasma, urine).
-
Extraction: The sample is then subjected to a cleanup and concentration step, typically solid-phase extraction (SPE) using a suitable sorbent like Oasis HLB.
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for both sucralose and this compound.
-
Sucralose transitions: m/z 395.0 → 359.0 and 397.0 → 359.0
-
This compound transition: m/z 401.0 → 365.0 (representative, may vary with instrument)
-
-
Quantification: The concentration of sucralose in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sucralose and a constant concentration of this compound.
Analysis of Sucralose using Deuterated Sucralose by GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), sucralose and its deuterated internal standard require derivatization to increase their volatility.
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of sucralose using a deuterated internal standard.
Methodology:
-
Sample Preparation and Derivatization: The sample is spiked with this compound. The hydroxyl groups of both sucralose and this compound are then derivatized, typically through silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form their volatile trimethylsilyl (TMS) ethers.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to separate the analytes.
-
MS Detection: The separated compounds are detected by a mass spectrometer. Selected Ion Monitoring (SIM) is often used to monitor characteristic ions for both the derivatized sucralose and this compound.
-
Quantification: The concentration of sucralose is determined by comparing the peak area ratio of the derivatized analyte to the derivatized internal standard against a calibration curve.
Stability
Sucralose is known for its exceptional stability under a wide range of temperatures and pH conditions, which contributes to its widespread use in food and beverage products. Deuterated sucralose is also highly stable, a prerequisite for its use as a reliable internal standard.
-
Thermal Stability: Sucralose is stable to high temperatures, making it suitable for use in baked goods. Studies have shown it to be stable up to 119°C, with thermal decomposition occurring at higher temperatures. It is important to note that heating sucralose to very high temperatures (above 120°C) may lead to the formation of chlorinated organic compounds. One source indicates that this compound has a high resistance to degradation due to the strong carbon-oxygen bonds.
-
pH Stability: Sucralose exhibits excellent stability across a broad pH range, particularly in acidic conditions common in many beverages. This stability is expected to be maintained or even slightly enhanced in its deuterated form due to the kinetic isotope effect, which generally leads to stronger chemical bonds involving deuterium compared to hydrogen.
Biological Interactions and Signaling Pathways
While sucralose is not metabolized by the human body and is largely excreted unchanged, it is not biologically inert. It interacts with sweet taste receptors (T1R2/T1R3) not only on the tongue but also in other parts of the body, such as the gastrointestinal tract and pancreas. The signaling pathways activated by sucralose are the same as those for other sweet compounds.
Sucralose Signaling Pathway:
Caption: Simplified signaling pathway of sucralose via the sweet taste receptor.
Activation of the sweet taste receptor by sucralose initiates a G-protein coupled cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 triggers the release of intracellular calcium, which activates the TRPM5 ion channel, leading to cell depolarization and subsequent downstream effects like neurotransmitter or hormone release (e.g., GLP-1 in the gut). It is presumed that deuterated sucralose interacts with these receptors in the same manner as its non-deuterated counterpart.
Applications in Research and Drug Development
The primary application of deuterated sucralose is as an internal standard for the accurate and precise quantification of sucralose in various analytical methods, including:
-
Environmental Monitoring: Tracking the presence and fate of sucralose as an environmental contaminant in water sources.
-
Food and Beverage Analysis: Ensuring quality control and regulatory compliance for products containing sucralose.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of sucralose in biological systems.
-
Metabolomics Research: As a tool to study the impact of sucralose on metabolic pathways.
The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical data.
References
Sucralose-d6 stability in different solvents and pH conditions.
Introduction
Sucralose-d6 is the deuterated analog of sucralose, a widely used artificial sweetener. In scientific research, particularly in analytical and drug development fields, this compound serves as a critical internal standard for the highly accurate quantification of sucralose in various matrices using mass spectrometry-based methods.[1][2] Its structural similarity and mass difference to the non-labeled compound make it an ideal tool for correcting for variations in sample preparation and instrument response. Understanding the stability of this compound in different solvents and under various pH conditions is paramount to ensuring the integrity and accuracy of experimental results.
This technical guide provides a comprehensive overview of the stability of this compound, drawing upon the extensive stability data available for its non-labeled counterpart, sucralose, and incorporating considerations for the impact of isotopic labeling.
General Stability Profile
The stability of this compound is intrinsically linked to the stability of sucralose. The substitution of six hydrogen atoms with deuterium atoms does not significantly alter the fundamental chemical properties of the molecule. Therefore, the stability profile of sucralose provides a strong and reliable proxy for the behavior of this compound under various conditions.
pH Stability
Sucralose is known to be remarkably stable in acidic and neutral environments, which is a key attribute for its use in a wide range of food and beverage products.[3] Studies on sucralose have shown that it exhibits excellent stability in the pH range of 3 to 7, with minimal degradation observed even over extended storage periods.[4] However, under strongly alkaline conditions (pH > 10) and at elevated temperatures, sucralose can undergo hydrolysis.[5] One study investigated the photodegradation of sucralose in an alkaline medium of pH 12, which involved an initial hydrolysis step.
Solvent and Temperature Stability
Sucralose is soluble in a variety of common solvents, including water, methanol, and ethanol. It is generally stable in these solvents under typical laboratory conditions. However, temperature is a critical factor influencing its stability. Thermal degradation of sucralose has been observed at temperatures above 119°C, with decomposition becoming more significant at higher temperatures. This degradation can lead to the formation of chlorinated byproducts. It is important to note that for most analytical applications where this compound is used as an internal standard, the exposure to high temperatures is minimal and brief. A manufacturer of this compound specifies a shelf life of at least four years when stored at -20°C.
Quantitative Stability Data for Sucralose
The following tables summarize the available quantitative data on the stability of unlabeled sucralose under various conditions. This data serves as a strong indicator of the expected stability of this compound.
Table 1: Stability of Sucralose in Aqueous Solutions at Different pH Values
| pH | Temperature (°C) | Duration | Sucralose Loss (%) | Reference |
| 2.7 | 20-80 | 9 months | Not significant | |
| 3.0 | 20-80 | 9 months | Not significant | |
| 5.1 | 36 | 4 hours | 78.2 (yield of sucralose from sucralose-6-acetate hydrolysis) | |
| 7.1 | 36 | 4 hours | 23.9 (yield of sucralose from sucralose-6-acetate hydrolysis) | |
| 12 | Not specified | Not specified | Undergoes hydrolysis and photodegradation |
Table 2: Thermal Stability of Sucralose
| Temperature (°C) | Observation | Reference |
| 119 | Onset of thermal decomposition | |
| 128-131 | Endothermic peak corresponding to decomposition | |
| >140 | Darkening of the sample, indicating decomposition |
Experimental Protocols for Stability Assessment
A generalized experimental protocol for evaluating the stability of this compound in different solvents and pH conditions is outlined below. This protocol is based on established methods for studying the stability of chemical compounds.
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., methanol or water) at a known concentration.
-
From the stock solution, prepare working solutions in the desired solvents (e.g., water, acetonitrile, methanol-water mixtures) and at various pH values using appropriate buffers.
Incubation Conditions:
-
Aliquots of the working solutions are incubated under controlled conditions of temperature and light.
-
For pH stability, solutions are incubated at different pH values (e.g., 2, 4, 7, 9, 12).
-
For temperature stability, solutions are stored at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
For photostability, solutions are exposed to a controlled light source (e.g., UV or fluorescent light) while a control set is kept in the dark.
Sample Analysis:
-
At specified time points, aliquots are withdrawn from the incubated solutions.
-
The concentration of the remaining this compound is determined using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
The formation of any degradation products can also be monitored.
Data Analysis:
-
The percentage of this compound remaining at each time point is calculated relative to the initial concentration.
-
The degradation kinetics (e.g., first-order or zero-order) and the half-life of this compound under each condition can be determined.
Considerations for the Stability of this compound
While the stability of sucralose is an excellent proxy, there are specific considerations for its deuterated analog.
Kinetic Isotope Effect
The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of chemical reactions that involve the cleavage of this bond. In the case of this compound, this could theoretically result in slightly enhanced stability compared to sucralose, particularly in reactions where C-H bond cleavage is the rate-determining step. However, for the typical degradation pathways of sucralose, such as hydrolysis of the glycosidic bond, the kinetic isotope effect is expected to be minimal and not practically significant under normal analytical conditions.
Potential for Deuterium Exchange
In highly acidic or basic solutions, there is a theoretical possibility of deuterium-hydrogen (D-H) exchange, where the deuterium atoms on the this compound molecule could be replaced by hydrogen atoms from the solvent. However, the deuterium atoms in this compound are attached to carbon atoms that are not readily exchangeable under typical analytical conditions. Significant exchange would likely require extreme pH values and elevated temperatures over prolonged periods. For most applications, the isotopic purity of this compound is expected to remain stable.
Visualizations
Logical Workflow for Stability Testing
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sucralose-d6 Reference Standards for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Sucralose-d6, a deuterated internal standard essential for the accurate quantification of sucralose in various matrices. This document is intended for researchers, scientists, and drug development professionals who require reliable analytical methods for sucralose determination.
Introduction to this compound
This compound is a stable isotope-labeled version of sucralose, a widely used artificial sweetener. The inclusion of six deuterium atoms (d6) in its structure makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of sucralose.[3]
Manufacturers and Availability
A number of reputable suppliers offer this compound reference standards. The availability, purity, and format may vary between suppliers. Researchers should consult the respective company's certificate of analysis for detailed specifications.
| Manufacturer/Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |
| LGC Standards | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.66 | >95% (HPLC) | 1 mg, 10 mg |
| Biosynth | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.7 | Not Specified | 0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg |
| Cayman Chemical | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.7 | ≥99% deuterated forms (d₁-d₆) | 1 mg |
| Santa Cruz Biotechnology | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.67 | Not Specified | Contact for details |
| MyBioSource | 1459161-55-7 | Not Specified | Not Specified | >98% isotopic purity | 1 mg, 5x1 mg |
Experimental Protocols
The following protocols are synthesized from established analytical methods for the quantification of sucralose using this compound as an internal standard.[4][5]
Quantification of Sucralose in Food and Beverage Samples using LC-MS/MS
This method is suitable for the determination of sucralose in various food matrices.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Sucralose analytical standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
3.1.2. Sample Preparation
-
Extraction: Homogenize solid samples. Extract a known weight of the sample with water or a methanol-water mixture. For liquid samples, use a known volume directly.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample extract.
-
Cleanup (if necessary): For complex matrices, a cleanup step using SPE cartridges may be required to remove interfering substances.
-
Dilution: Dilute the final extract with the initial mobile phase to a concentration within the calibration range.
3.1.3. LC-MS/MS Conditions
-
LC Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol or acetonitrile and water is typically employed.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for sucralose analysis.
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both sucralose and this compound. A common transition for this compound is m/z 403 > 367.
3.1.4. Calibration and Quantification
Prepare a series of calibration standards containing known concentrations of sucralose and a fixed concentration of this compound. Generate a calibration curve by plotting the ratio of the peak area of sucralose to the peak area of this compound against the concentration of sucralose. The concentration of sucralose in the samples can then be determined from this curve.
Visualizations
Experimental Workflow for Sucralose Quantification
The following diagram illustrates the typical workflow for the quantification of sucralose in a sample using this compound as an internal standard.
Caption: Workflow for sucralose quantification using an internal standard.
Logical Relationship in Internal Standard Method
This diagram illustrates the principle of using an internal standard for accurate quantification.
Caption: Principle of the internal standard method for quantification.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of sucralose in foods by liquid chromatography/tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Mass Spectrum Analysis of Sucralose-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Sucralose-d6, a deuterated isotopologue of sucralose commonly utilized as an internal standard in quantitative analytical methods. This document details the mass spectral characteristics, fragmentation patterns, and relevant experimental protocols for the analysis of this compound by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction to this compound
This compound is a synthetic organochlorine sweetener containing six deuterium atoms, which makes it an ideal internal standard for the quantification of sucralose in various matrices.[1][2] Its chemical formula is C₁₂H₁₃D₆Cl₃O₈ and it has a molecular weight of approximately 403.7 g/mol .[1] The use of a deuterated standard like this compound is crucial for achieving precise and accurate quantification, as it compensates for matrix effects and variations in sample processing.[3][4]
Mass Spectrometric Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is dependent on the ionization technique employed. Below are the key mass-to-charge ratios (m/z) observed in different analytical platforms.
Gas Chromatography-Mass Spectrometry (GC-MS)
Prior to GC-MS analysis, sucralose and this compound are typically derivatized, often through silylation to increase their volatility. The trimethylsilyl (TMS) ether of this compound undergoes fragmentation upon electron ionization.
Table 1: Key m/z Ions for Silylated this compound in GC-MS
| Ion Description | m/z Value |
| Base Ion | 312 |
| Qualifier Ion | 347 |
| Other Significant Ions | 211 |
Source: ResearchGate
The fragmentation of the silylated this compound is distinct from its non-deuterated counterpart, with key fragments showing a mass shift corresponding to the deuterium labeling. For instance, the base ion for silylated sucralose is m/z 308, while for the d6 variant, it is m/z 312.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the analysis of sucralose and this compound, often without the need for derivatization. Analysis can be performed in both positive and negative ionization modes.
In negative electrospray ionization (ESI), this compound typically forms a deprotonated molecule [M-H]⁻.
Table 2: Precursor and Product Ions for this compound in Negative Ion Mode LC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) |
| 403.1 | 366.6 |
Source: National Institutes of Health
Another study identified the precursor ion for the internal standard at m/z 403, which fragments to m/z 367.
In positive ESI mode, sucralose and its deuterated analog tend to form sodium adducts [M+Na]⁺ rather than protonated molecules [M+H]⁺.
The fragmentation of the non-deuterated sucralose sodium adduct [M+Na]⁺ at m/z 419.0038 yields characteristic product ions at m/z 221.0187 and m/z 238.9848. While specific fragmentation data for the this compound sodium adduct was not explicitly detailed in the search results, a similar fragmentation pattern with a corresponding mass shift due to the deuterium atoms is expected.
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound based on common practices found in the literature.
Sample Preparation for LC-MS/MS Analysis of Aqueous Samples
This protocol is a general guide for the analysis of sucralose in water samples using this compound as an internal standard.
-
Spiking: Fortify water samples with a known concentration of this compound solution. For instance, add 10 μL of a 500 ng/mL this compound solution to 10.5 mL of the water sample.
-
Mixing: Thoroughly mix the sample to ensure homogeneity.
-
Direct Injection: The sample is now ready for direct injection into the LC-MS/MS system.
GC-MS Analysis with Silylation
This protocol outlines the derivatization of sucralose and this compound for GC-MS analysis.
-
Sample Preparation: Dissolve the sample containing sucralose and spike with this compound internal standard.
-
Purification: Perform a solid-phase extraction (SPE) for sample cleanup if necessary.
-
Derivatization: Convert sucralose and this compound to their trimethylsilyl (TMS) ethers. This is typically done by reacting the sample with a silylating agent.
-
Analysis: The derivatized sample is then analyzed by GC-MS. The deuterated internal standard indicates that sucralose is derivatized at all five hydroxyl positions with TMS groups.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for quantitative analysis of sucralose using this compound by LC-MS/MS.
Fragmentation Pathway of this compound in Negative Ion Mode
Caption: Proposed fragmentation of this compound in negative ESI mode for LC-MS/MS.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary research applications of Sucralose-d6, a deuterated stable isotope of sucralose. Its principal role as an internal standard in analytical chemistry is explored in detail, with a focus on its application in environmental monitoring, food and beverage analysis, and pharmacokinetic studies. This document serves as a resource for researchers employing this compound to achieve accurate and precise quantification of sucralose in various matrices.
Introduction to this compound
This compound is a synthetic, non-caloric artificial sweetener in which six hydrogen atoms have been replaced by deuterium.[1][2][3] This isotopic labeling makes it an ideal internal standard for quantitative analysis of sucralose using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision in analytical measurements.
Primary Research Application: Internal Standard for Sucralose Quantification
The predominant research application of this compound is as an internal standard for the accurate quantification of sucralose in a variety of complex matrices. Due to the widespread use of sucralose in consumer products and its persistence in the environment, precise measurement is critical for environmental science, food safety, and human health research.
Environmental Analysis
Sucralose is recognized as a persistent environmental pollutant and an indicator of anthropogenic wastewater contamination. Consequently, its accurate quantification in environmental samples such as surface water, groundwater, and wastewater is of significant interest. This compound is instrumental in these analyses to mitigate matrix effects that are often encountered in complex environmental samples.
Food and Beverage Analysis
Regulatory bodies and quality control laboratories require reliable methods for the determination of sucralose in food and beverage products to ensure compliance with labeling regulations and to monitor dietary intake. The use of this compound as an internal standard in these analyses helps to overcome the challenges posed by diverse and often complex food matrices.
Pharmacokinetic and Metabolism Studies
Although sucralose is largely unmetabolized in humans, a small fraction is absorbed and excreted. Furthermore, recent research has focused on the metabolic fate of sucralose and the potential formation of minor metabolites, such as sucralose-6-acetate. While radiolabeled compounds like 14C-sucralose have traditionally been used in pharmacokinetic studies, the use of this compound as an internal standard in LC-MS/MS-based methods for quantifying sucralose in biological matrices (e.g., plasma, urine, breast milk) offers a non-radioactive and highly specific alternative for such investigations.
Analytical Methodologies and Quantitative Data
A variety of analytical methods have been developed and validated for the quantification of sucralose utilizing this compound as an internal standard. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common technique for the analysis of sucralose due to its high sensitivity and selectivity. Both positive and negative electrospray ionization (ESI) modes can be employed, with negative mode often being preferred. Atmospheric pressure chemical ionization (APCI) has also been shown to be effective.
Table 1: Quantitative Data for Sucralose Quantification using LC-MS/MS with this compound Internal Standard
| Matrix | Method | Ionization Mode | Limit of Detection (LOD) / Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Recovery (%) | Linearity Range | Reference |
| Deionized Water | Online SPE-LC-MS/MS | APCI (-) | 4.5 ng/L (MDL) | - | - | 10 - 2000 ng/L | |
| Drinking Water | Online SPE-LC-MS/MS | APCI (-) | 8.5 ng/L (MDL) | - | - | 10 - 2000 ng/L | |
| Reclaimed Water | Online SPE-LC-MS/MS | APCI (-) | 45 ng/L (MDL) | - | - | 10 - 2000 ng/L | |
| Environmental Water | LC-MS/MS | ESI (+) | 15 ng/L (LOD) | - | - | - | |
| Environmental Water | LC/Q-TOF-MS | ESI (+) | 400 ng/L (LOD) | - | - | - | |
| Human Plasma | LC-MS/MS | ESI (-) | - | 10 ng/mL | - | 10 - 500 ng/mL | |
| Human Breast Milk | LC-MS/MS | ESI (-) | - | 10 ng/mL | - | 10 - 500 ng/mL | |
| Various Foods | LC-MS/MS | ESI (-) | - | 0.5 - 2.5 µg/g | 88.1 - 98.5 | - |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for Sucralose and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode | Reference |
| Sucralose | 395.1 | 359.1 | 10 | ESI (-) | |
| This compound | 403.1 | 366.6 | 10 | ESI (-) | |
| Sucralose | 397 | 361 | 13 | APCI (-) | |
| Sucralose | 397 | 359 | 12 | APCI (-) | |
| This compound | 403 | 367 | 12 | APCI (-) | |
| This compound | 403 | 365 | 15 | APCI (-) | |
| Sucralose | 395 | 359 | - | ESI (-) | |
| Sucralose | 397 | 359 | - | ESI (-) | |
| Sucralose | 397 | 361 | - | ESI (-) | |
| This compound | 403 | 367 | - | ESI (-) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of sucralose requires a derivatization step, typically silylation, to increase its volatility. This method, coupled with the use of this compound as an internal standard, provides a robust alternative to LC-MS/MS, particularly for environmental samples.
Table 3: Quantitative Data for Sucralose Quantification using GC-MS with this compound Internal Standard
| Matrix | Method | Derivatization | Method Detection Limit (MDL) | Reference |
| Groundwater | GC-MS | Silylation (TMS) | 21.8 ng/L | |
| Food (Splenda) | GC-MS | Silylation (TMS) | 0.25 ng (on column) |
Experimental Protocols
LC-MS/MS Analysis of Sucralose in Water Samples (Online SPE)
This protocol is based on the method described by Batchu et al. (2013).
-
Sample Preparation:
-
To 10.5 mL of the water sample, add 10 µL of a 500 ng/mL this compound internal standard solution.
-
-
Online Solid Phase Extraction (SPE):
-
Inject 10.0 mL of the prepared sample into a 10.0 mL loop.
-
Load the sample onto an SPE column using a loading pump at a flow rate of 2 mL/min.
-
Wash the SPE column to remove interferences.
-
Elute the analytes from the SPE column onto the analytical column.
-
-
Liquid Chromatography (LC):
-
Analytical Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of methanol and water with additives like formic acid or ammonium acetate.
-
Flow Rate: A typical flow rate for analytical separation.
-
-
Mass Spectrometry (MS):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.
-
MS Parameters:
-
APCI Vaporizer Temperature: 350°C
-
Capillary Temperature: 300°C
-
Discharge Current: 5 µA
-
Sheath Gas (N2) Flow Rate: 35 arbitrary units
-
Auxiliary Gas (N2) Flow Rate: 10 arbitrary units
-
Collision Gas (Ar) Pressure: 1.5 mTorr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
-
-
Quantification:
-
Construct an 8-point calibration curve by spiking varying concentrations of sucralose (10 ng/L to 2000 ng/L) into LC/MS grade water.
-
Calculate the relative response ratio (area of sucralose / area of this compound).
-
Determine the concentration of sucralose in the samples from the calibration curve.
-
GC-MS Analysis of Sucralose in Groundwater (Silylation)
This protocol is based on the method described by Ballesteros-Varela et al. (2020).
-
Sample Preparation and Derivatization:
-
Spike the groundwater sample with a known amount of this compound internal standard.
-
Perform a solid-phase extraction to concentrate the analytes.
-
Evaporate the extract to dryness.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried residue and heat to form the trimethylsilyl (TMS) derivatives of sucralose and this compound.
-
-
Gas Chromatography (GC):
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to separate the derivatized analytes.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. For quantification, monitor characteristic ions of the TMS-derivatized sucralose and this compound.
-
-
Quantification:
-
Prepare calibration standards of sucralose and this compound and derivatize them in the same manner as the samples.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration.
-
Calculate the concentration of sucralose in the groundwater samples.
-
Visualizations
Caption: Workflow for the analysis of sucralose in water using online SPE-LC-MS/MS.
Caption: Workflow for the analysis of sucralose in groundwater using GC-MS with silylation.
Caption: Principle of Isotope Dilution Mass Spectrometry for Sucralose Quantification.
Conclusion
This compound is an indispensable tool for researchers in environmental science, food chemistry, and pharmacology. Its use as an internal standard in mass spectrometry-based methods enables the accurate and precise quantification of sucralose in complex matrices. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for scientists and professionals in the field, facilitating robust and reliable analytical measurements. As research into the environmental fate and biological effects of sucralose continues, the role of this compound in generating high-quality analytical data will remain of paramount importance.
References
- 1. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sucralose metabolism and pharmacokinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
Understanding Deuterium Isotope Effects in the Analysis of Sucralose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application and underlying principles of deuterium isotope effects in the quantitative analysis of sucralose. The use of deuterated sucralose, particularly sucralose-d6, as an internal standard is a critical component of robust analytical methodologies, ensuring accuracy and precision in complex matrices. This document details the mass spectrometric and chromatographic isotope effects, provides comprehensive experimental protocols, and presents key quantitative data for researchers in the field.
The Role of Isotope-Labeled Internal Standards in Sucralose Analysis
Sucralose (E955) is a high-intensity, non-nutritive artificial sweetener derived from sucrose.[1] Its widespread use in food, beverages, and pharmaceutical formulations necessitates sensitive and accurate analytical methods for quality control, environmental monitoring, and pharmacokinetic studies. Analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are preferred for their selectivity and sensitivity.[2][3]
However, complex sample matrices found in environmental water, food products, and biological fluids can introduce significant variability.[4][5] Matrix effects, such as ion suppression or enhancement in the mass spectrometer source, can drastically affect the accuracy of quantification. To correct for these variations, as well as for inconsistencies in sample preparation and injection volume, a stable isotope-labeled internal standard (SIL-IS) is employed. This compound, a deuterated analogue of sucralose, is the ideal internal standard for this purpose. An ideal SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, ensuring that any experimental variability affects both the analyte and the standard equally.
Deuterium Isotope Effects in Mass Spectrometry
The primary and most predictable isotope effect is the mass difference between sucralose and its deuterated analogue. This mass shift is the foundation of the isotope dilution mass spectrometry method. By monitoring unique mass transitions for both the native analyte and the labeled standard, unambiguous quantification is possible.
Mass Spectra and Fragmentation
Sucralose analysis by mass spectrometry can be performed in both positive and negative ionization modes.
-
Positive Ion Mode: Sucralose typically forms a sodium adduct ([M+Na]⁺). MS/MS fragmentation of this precursor ion yields characteristic product ions.
-
Negative Ion Mode: In this mode, sucralose forms a deprotonated molecule ([M-H]⁻). This is often used in multi-residue methods and environmental analysis.
The substitution of six hydrogen atoms with deuterium in this compound results in a predictable mass increase of approximately 6 Daltons. This clear mass separation allows for the simultaneous detection of both compounds without cross-talk between the selected reaction monitoring (SRM) channels.
The fragmentation pathways for sucralose and this compound are illustrated below.
References
A Technical Guide to the Safe Handling of Sucralose-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling guidelines for Sucralose-d6. Given that this compound is a deuterated analog of sucralose and is primarily used as an internal standard in analytical chemistry, extensive, independent toxicological data is not available. Therefore, this guide primarily relies on the well-established safety profile of unlabeled sucralose as a surrogate, with the clear stipulation that this information should be used as a guideline for handling this compound in a research setting.
Chemical and Physical Properties
This compound is a solid substance, slightly soluble in methanol and water. As a deuterated internal standard, its primary application is in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
| Property | Data |
| Chemical Name | 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-d4 4-chloro-4-deoxy-α-D-galactopyranoside-d2 |
| Synonyms | SUC-d6, Trichlorosucrose-d6 |
| CAS Number | 1459161-55-7 |
| Molecular Formula | C₁₂H₁₃Cl₃D₆O₈ |
| Appearance | Solid |
| Melting Point | Approximately 130°C (with decomposition) |
| Solubility | Slightly soluble in methanol and water |
| Storage Temperature | -20°C |
Toxicological Data
No specific toxicological studies for this compound have been identified. The data presented below is for unlabeled sucralose and should be considered as a proxy for risk assessment in a laboratory setting. Sucralose is generally recognized as safe for human consumption and is not classified as a hazardous substance.
| Parameter | Value | Species |
| LD50 (Oral) | > 10 g/kg | Rat |
| LD50 (Oral) | > 16 g/kg | Mouse |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA | N/A |
Note: The high LD50 values indicate very low acute toxicity.
Recent studies have investigated the biological effects of sucralose and its metabolite, sucralose-6-acetate. Some in vitro studies on sucralose-6-acetate have suggested a potential for genotoxicity and impairment of intestinal barrier integrity. It is important to note that these findings are on a metabolite and may not directly translate to the toxicological profile of this compound under normal laboratory handling conditions.
Experimental Protocols
The toxicological data for sucralose has been established through a battery of standardized tests. Below are brief descriptions of the methodologies for key experiments.
Acute Oral Toxicity (LD50) Determination (Based on OECD Guidelines 420, 423, and 425)
The acute oral toxicity of a substance, which provides the LD50 value, is typically determined using one of three OECD (Organisation for Economic Co-operation and Development) guidelines. These methods are designed to use a minimal number of animals.
-
Principle: A single, high dose of the test substance is administered orally to a group of rodents (usually rats or mice). The animals are then observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
General Procedure:
-
Healthy, young adult animals are selected and acclimatized to the laboratory conditions.
-
The test substance is administered by gavage in a suitable vehicle.
-
Animals are observed for clinical signs of toxicity and mortality at regular intervals.
-
Body weight is recorded weekly.
-
At the end of the observation period, surviving animals are euthanized and a gross necropsy is performed on all animals.
-
The LD50 is calculated as the statistically derived single dose that can be expected to cause death in 50% of the animals.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (Based on OECD Guideline 474)
This test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts in living animals.
-
Principle: The test substance is administered to the animal (usually a rodent). If the substance is a clastogen (breaks chromosomes) or an aneugen (interferes with chromosome segregation), it can lead to the formation of micronuclei in developing red blood cells (erythroblasts) in the bone marrow.
-
General Procedure:
-
The test substance is administered to the animals, typically in one or more doses.
-
At appropriate times after treatment, bone marrow is extracted from the femur or tibia.
-
The bone marrow cells are smeared onto microscope slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes (immature red blood cells).
-
A statistically significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
-
MultiFlow® Assay for Genotoxicity
The MultiFlow® assay is a high-throughput, in vitro method for assessing the genotoxic potential of a compound and its mode of action (clastogenic vs. aneugenic).
-
Principle: Human cells in culture are exposed to the test substance. The cells are then analyzed by flow cytometry for multiple biomarkers of genotoxicity.
-
General Procedure:
-
A human cell line (e.g., TK6) is cultured and exposed to a range of concentrations of the test substance.
-
After a set exposure time, the cells are stained with fluorescent antibodies against specific biomarkers, such as γH2AX (a marker of DNA double-strand breaks), phospho-histone H3 (a marker of mitotic cells), and p53 (a tumor suppressor protein).
-
The stained cells are analyzed using a flow cytometer to quantify the levels of each biomarker.
-
The pattern of biomarker expression helps to classify the compound as a clastogen, an aneugen, or non-genotoxic.
-
Signaling Pathway and Safe Handling Workflow
Sucralose Signaling Pathway
Sucralose is not significantly metabolized in the body. However, it can interact with the sweet taste receptors T1R2 and T1R3, which are G-protein coupled receptors found not only on the tongue but also in other tissues. The following diagram illustrates the known signaling pathway initiated by sucralose binding to these receptors.
Methodological & Application
Use of Sucralose-d6 as an internal standard in LC-MS/MS.
An Application Note and Protocol for the Use of Sucralose-d6 as an Internal Standard in LC-MS/MS
Introduction
Sucralose is a widely used, non-caloric artificial sweetener derived from sucrose. Due to its stability, it is not metabolized by the human body and is excreted unchanged.[1] Consequently, sucralose has become a ubiquitous environmental contaminant, frequently detected in wastewater, surface water, and even drinking water systems.[2][3] Accurate and precise quantification of sucralose in various matrices such as environmental samples, food products, and biological fluids is crucial for both environmental monitoring and clinical research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[4] However, complex sample matrices can often lead to variations in analytical results due to matrix effects (ion suppression or enhancement) and inconsistencies during sample preparation. To correct for these variations, a suitable internal standard is essential.
This compound, a deuterium-labeled analog of sucralose, serves as an ideal internal standard for isotope dilution LC-MS/MS methods.[5] It shares nearly identical physicochemical properties with the target analyte (sucralose), ensuring it behaves similarly during extraction, chromatography, and ionization. This application note provides a detailed protocol for the use of this compound as an internal standard for the quantification of sucralose in various matrices.
Analyte and Internal Standard Details
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sucralose | 56038-13-2 | C₁₂H₁₉Cl₃O₈ | 397.64 |
| This compound | 1459161-55-7 | C₁₂H₁₃D₆Cl₃O₈ | 403.67 |
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis. The protocols are generalized from several published methods and may require optimization for specific matrices or instrumentation.
Materials and Reagents
-
Sucralose analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (optional, for mobile phase modification)
-
Ammonium Acetate (optional, for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB) for sample cleanup if required
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of sucralose and 1 mg of this compound. Dissolve each in 1 mL of methanol to prepare individual primary stock solutions. Store at -20°C.
-
Intermediate Stock Solutions (1 µg/mL): Prepare intermediate stocks by diluting the primary stock solutions in a water-methanol (1:1, v/v) mixture.
-
Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the sucralose intermediate stock into a blank matrix extract. A typical calibration range is 10 ng/L to 2000 ng/L for water samples or 10 ng/mL to 500 ng/mL for biological samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 500 ng/mL). This solution will be spiked into all calibration standards, quality controls, and unknown samples.
Sample Preparation
The goal of sample preparation is to extract sucralose and spike the internal standard as early as possible to account for any analyte loss.
Method A: For Water Samples (Drinking Water, Wastewater)
-
Collect 10 mL of the water sample.
-
Spike the sample with a known amount of this compound working solution (e.g., 10 µL of 500 ng/mL solution).
-
For complex matrices like wastewater, a cleanup step may be necessary. This can be achieved via solid-phase extraction (SPE) using Oasis HLB or C18 cartridges.
-
For cleaner samples, direct injection may be possible. An online SPE-LC-MS/MS method can also be employed for faster analysis.
Method B: For Biological Fluids (Plasma, Milk)
-
Take a 100 µL aliquot of the sample (e.g., plasma).
-
Add a protein precipitation agent (e.g., acetonitrile).
-
Vortex and centrifuge the sample for 10 minutes at 10,000 x g.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dry extract with 100 µL of 0.1% formic acid in water and add 20 µL of the this compound working solution.
-
Inject the reconstituted sample into the LC-MS/MS system.
Method C: For Beverages
-
For many beverage samples, a simple dilution is sufficient.
-
Perform a 500x dilution of the beverage sample with the initial mobile phase.
-
Spike the diluted sample with the this compound working solution before injection.
LC-MS/MS Method Parameters
The following tables summarize typical LC and MS parameters for the analysis of sucralose using this compound.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | Reversed-phase C18 or Polar-RP (e.g., Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A linear gradient optimized for separation from matrix components. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (MS) Conditions
Analysis can be performed in either negative or positive electrospray ionization (ESI) mode. While negative mode is common, several studies have shown that positive mode (detecting the sodium adduct) can be up to 10 times more sensitive.
| Parameter | Typical Value |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative (-) or Positive (+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
Table of MRM Transitions
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Sucralose | Negative | 395.1 | 359.1 | |
| This compound | Negative | 403.1 | 366.6 | |
| Sucralose | Negative | 395.0 | 35.0 (Cl⁻) | |
| This compound | Negative | 403.0 | 35.0 (Cl⁻) | |
| Sucralose | Positive | 419.0 ([M+Na]⁺) | 221.0 / 239.0 |
Data Presentation and Performance
The use of this compound as an internal standard significantly improves method performance. A calibration curve is constructed by plotting the peak area ratio (Sucralose/Sucralose-d6) against the concentration of sucralose.
Method Validation Summary
The following data, compiled from various studies, demonstrates the typical performance of methods using this compound.
| Parameter | Matrix | Typical Value | Reference |
| Linearity Range | Human Plasma | 10 - 500 ng/mL | |
| Linearity Range | Water | 10 - 2000 ng/L | |
| Accuracy | Human Plasma | Within ±15% | |
| Accuracy | Beverages | 72% - 114% | |
| Precision (%CV) | Human Plasma | ≤15% | |
| Precision (%CV) | Beverages | <13% | |
| Recovery | Food Samples | 88% - 98% | |
| Limit of Detection (LOD) | Water | 15 ng/L (Positive ESI) | |
| Method Detection Limit (MDL) | Drinking Water | 8.5 ng/L |
Visualizations
Experimental Workflow
Caption: General workflow for sucralose quantification using this compound.
Principle of Internal Standard Correction
Caption: How this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard is crucial for the development of robust, accurate, and precise LC-MS/MS methods for the quantification of sucralose. Its chemical similarity to the analyte ensures that it effectively compensates for variations during sample preparation and analysis, particularly mitigating the significant matrix effects observed in environmental and biological samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists to implement reliable isotope dilution methods for sucralose analysis across a wide range of applications.
References
Application Note and Protocol for the Quantification of Sucralose in Water Samples Using Isotope Dilution Mass Spectrometry
This document provides a detailed protocol for the quantification of sucralose in various water matrices, including drinking water, surface water, and wastewater. The method utilizes an isotope dilution technique with sucralose-d6 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive detection.
Introduction
Sucralose is a widely used artificial sweetener that is persistent in the environment due to its high stability and resistance to metabolic degradation.[1][2][3] Its presence in water bodies is an indicator of anthropogenic influence. Accurate quantification of sucralose is crucial for environmental monitoring and water quality assessment. This protocol describes a robust and sensitive method for the determination of sucralose in water samples using a deuterated internal standard, this compound, to compensate for matrix effects and variations in analytical response.[4][5] The use of this compound is critical for precise quantitation, especially in complex matrices like surface and wastewater.
Principle
This method employs solid-phase extraction (SPE) to concentrate sucralose from water samples and remove potential interferences. The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to the samples prior to extraction to serve as an internal standard. Quantification is achieved by measuring the ratio of the response of the native sucralose to that of the isotopically labeled internal standard. This isotope dilution approach ensures high accuracy and precision by correcting for losses during sample preparation and for matrix-induced signal suppression or enhancement during LC-MS/MS analysis.
Materials and Reagents
-
Standards:
-
Sucralose (analytical standard)
-
This compound (internal standard)
-
-
Solvents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure water (e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE):
-
Oasis HLB cartridges or equivalent polymeric reversed-phase sorbent
-
-
Other:
-
Glass fiber filters (for sample filtration)
-
Autosampler vials, caps, and septa
-
Experimental Protocol
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of sucralose and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solutions with an appropriate solvent (e.g., methanol/water mixture).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration suitable for spiking into samples and calibration standards (e.g., 500 ng/mL).
-
Calibration Standards: Prepare a set of calibration standards by spiking blank water with known concentrations of sucralose and a constant concentration of the this compound internal standard. The concentration range should bracket the expected concentrations in the samples. An 8-point calibration curve from 10 ng/L to 2000 ng/L is a typical example.
Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample Collection and Filtration: Collect water samples in clean glass bottles. If necessary, filter the samples through a glass fiber filter to remove suspended solids.
-
Spiking with Internal Standard: To a known volume of the water sample (e.g., 400 mL), add a precise volume of the this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. Typically, this involves washing with methanol followed by equilibration with ultrapure water.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with ultrapure water to remove salts and other polar impurities.
-
Elution: Elute the retained sucralose and this compound from the cartridge with a suitable organic solvent, such as methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Alternatively, an online SPE-LC-MS/MS method can be employed for faster sample processing with smaller sample volumes (e.g., 10 mL).
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase column suitable for the separation of polar compounds, such as a C18 or an organic acids column, is recommended.
-
Mobile Phase: A gradient elution with mobile phases consisting of ultrapure water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid (e.g., 0.1%) to improve chromatographic peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: A standard injection volume is 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes have been successfully applied for sucralose analysis. The positive ion mode, detecting the sodium adduct [M+Na]+, has been reported to be more sensitive. However, the negative ion mode, detecting the deprotonated molecule [M-H]-, is also widely used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both sucralose and this compound.
-
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Limit of Detection (LOD) | 15 ng/L (LC-MS/MS, positive ion mode) | |
| Method Detection Limit (MDL) | 1.6 ng/L (in laboratory reagent water) | |
| 4.5 ng/L (in deionized water) | ||
| 8.5 ng/L (in drinking water) | ||
| 45 ng/L (in reclaimed water, 1:10 diluted) | ||
| 21.8 ng/L (GC-MS with derivatization) | ||
| Recovery | 85 ± 7% (absolute recovery) | |
| 62 ± 9% (SPE recovery at 1 µg/L) |
Mass Spectrometry Parameters (MRM Transitions)
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| Sucralose | Positive (ESI) | 419.0 ([M+Na]+) | 221.0, 239.0 | |
| Negative (ESI) | 395.0 ([M-H]-) | 359.0, 35.0 | ||
| Negative (ESI) | 397.0 ([M-H]-) | 35.0 (confirmation) | ||
| This compound | Negative (ESI) | 403.0 ([M-H]-) | 35.0 | |
| Negative (ESI) | 403.1 ([M-H]-) | 366.6 |
Experimental Workflow Diagram
Caption: Workflow for Sucralose Quantification in Water Samples.
References
- 1. caymanchem.com [caymanchem.com]
- 2. usgs.gov [usgs.gov]
- 3. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry [pubs.usgs.gov]
- 4. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Determination of Sucralose in Food and Beverages by LC-MS/MS with Sucralose-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sucralose is a widely used artificial sweetener in a variety of food and beverage products. Accurate quantification of sucralose is crucial for quality control, regulatory compliance, and research purposes. This application note provides a detailed protocol for the determination of sucralose in diverse food and beverage matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Sucralose-d6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1][2]
Principle
This method employs a simple extraction procedure followed by analysis using a reversed-phase LC-MS/MS system. Samples are first homogenized and extracted. For clear liquid samples like beverages, a simple dilution is often sufficient.[3][4] For more complex solid or semi-solid food matrices, an extraction with a suitable solvent followed by a clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interfering components.[1] The extracted sample, spiked with a known amount of this compound internal standard, is then injected into the LC-MS/MS system.
Chromatographic separation is achieved on a C18 reversed-phase column. The separated sucralose and this compound are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for both the analyte and the internal standard, providing excellent sensitivity and specificity. Quantification is performed by calculating the peak area ratio of sucralose to this compound and comparing it to a calibration curve prepared with known concentrations of sucralose.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of sucralose in various food and beverage matrices.
Table 1: Method Performance Characteristics
| Parameter | Beverage (Cola) | Yogurt | Chocolate | Low-Malt Beer |
| Limit of Quantification (LOQ) | 10 µg/mL | 0.5 µg/g | 0.5 µg/g | 0.5 µg/g |
| Recovery | 91-114% (at 5x LOQ) | 92.7-98.5% (at 5 µg/g) | 92.7-98.5% (at 5 µg/g) | 92.7-98.5% (at 5 µg/g) |
| Linearity Range | 10 - 5000 ng/mL | 10 - 500 ng/mL | 10 - 500 ng/mL | 10 - 500 ng/mL |
| Precision (%CV) | <13% (at 1x and 5x LOQ) | ≤15% | ≤15% | ≤15% |
Table 2: LC-MS/MS Parameters for Sucralose and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| Sucralose | 397 | 361 | 13 | Negative |
| 397 | 359 | 12 | Negative | |
| This compound (Internal Standard) | 403 | 367 | 12 | Negative |
| 403 | 365 | 15 | Negative |
Note: The precursor ion for sucralose, m/z 397, corresponds to the [M-H]⁻ ion with the ³⁷Cl isotope, which is often the most abundant and chosen for quantification. Some methods may also utilize the [M+HCOOH-H]⁻ adduct at m/z 441 in negative mode or the sodium adduct [M+Na]⁺ at m/z 419 in positive mode.
Experimental Protocols
Materials and Reagents
-
Sucralose analytical standard
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
Formic acid
-
Ammonium formate
-
C18 Solid-Phase Extraction (SPE) cartridges (for complex matrices)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sucralose and this compound in methanol or water to prepare individual stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions by diluting the primary stocks with water/methanol (50:50, v/v).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution with the mobile phase diluent. The concentration range should encompass the expected levels of sucralose in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the mobile phase diluent.
Sample Preparation
-
Degas carbonated beverages by sonication for 5-10 minutes.
-
Transfer 1 mL of the beverage sample to a centrifuge tube.
-
Add a specific volume of the this compound internal standard spiking solution.
-
Dilute the sample 500-fold with the diluent (e.g., 95:5 v/v water/acetonitrile with 0.05% acetic acid).
-
Vortex the diluted sample for 2 minutes.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
Accurately weigh a homogenized portion of the sample (e.g., 1-5 g) into a centrifuge tube.
-
Add a specific volume of the this compound internal standard spiking solution.
-
Add an appropriate extraction solvent (e.g., water or methanol).
-
Vortex or homogenize thoroughly to ensure complete extraction.
-
Centrifuge the sample to pellet solid material.
-
Clean-up (if necessary):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the sucralose and this compound with methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase diluent.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) to elute the analytes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), typically in negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 2.
Data Analysis
-
Integrate the peak areas for the specified MRM transitions for both sucralose and this compound.
-
Calculate the peak area ratio of sucralose to this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of sucralose in the samples by interpolating their peak area ratios from the calibration curve.
-
Apply the appropriate dilution factors from the sample preparation to calculate the final concentration of sucralose in the original food or beverage product.
Diagrams
Caption: Experimental workflow for sucralose determination.
This detailed application note and protocol provides a comprehensive guide for the accurate and reliable quantification of sucralose in a wide range of food and beverage products. The use of an internal standard and the high selectivity of LC-MS/MS ensure data of the highest quality for research, quality control, and regulatory purposes.
References
Application Notes and Protocols for Sucralose Analysis by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of sucralose in various matrices using isotope dilution mass spectrometry (IDMS). This technique offers high selectivity and sensitivity, making it the gold standard for accurate measurement of this artificial sweetener. The use of a stable isotope-labeled internal standard, sucralose-d6, corrects for matrix effects and variations in instrument response, ensuring high precision and accuracy.
Introduction
Sucralose is a widely used artificial sweetener found in a variety of food products, beverages, and pharmaceutical formulations. Accurate and reliable quantification of sucralose is crucial for quality control, regulatory compliance, and environmental monitoring. Isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust method for this purpose. This application note details the experimental protocol, data presentation, and workflow for sucralose analysis using IDMS.
Experimental Protocols
This section outlines the detailed methodology for the analysis of sucralose using LC-MS/MS with an isotope dilution approach.
Materials and Reagents
-
Sucralose analytical standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (optional, for mobile phase modification)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup
Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve sucralose and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Intermediate Stock Solutions (1 µg/mL): Dilute the primary stock solutions with methanol or a water-methanol mixture to create intermediate stock solutions of 1 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution to create a calibration curve. The concentration range for sucralose can vary depending on the sample matrix and instrument sensitivity, with a typical range being 10 ng/L to 2000 ng/L.[1][2] Each working standard should be spiked with a fixed concentration of the this compound internal standard.
Sample Preparation
The sample preparation method will vary depending on the matrix.
For Liquid Samples (e.g., Beverages, Water):
-
Allow carbonated beverages to degas.
-
Filter the sample if it contains suspended particles.
-
Spike a known volume of the sample with the this compound internal standard.
-
For complex matrices or low concentrations, perform a solid-phase extraction (SPE) cleanup.[3][4]
-
Condition the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the sucralose and this compound with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
For Solid and Semi-Solid Samples (e.g., Foods, Pharmaceutical Formulations):
-
Homogenize the sample.
-
Extract sucralose by dissolving a known weight of the sample in water or a methanol-water mixture.[3]
-
Spike the extracted sample with the this compound internal standard.
-
Centrifuge the sample to pellet any solid material.
-
Proceed with SPE cleanup of the supernatant as described for liquid samples.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used for separation (e.g., Luna C18, Luna Omega Polar C18).
-
Mobile Phase: A gradient of methanol and water, sometimes with a small amount of formic acid, is typically employed.
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Injection Volume: 10 µL is a common injection volume.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is frequently used. However, some studies have reported higher sensitivity in positive ion mode by monitoring the sodium adduct of sucralose. Atmospheric pressure chemical ionization (APCI) has also been utilized.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
Sucralose: The precursor ion is typically m/z 395.0, and common product ions are m/z 359.0 and m/z 34.9. Other transitions such as m/z 397 > 359 and 397 > 361 have also been monitored. In positive ion mode, the sodium adduct [M+Na]+ at m/z 419.0 is monitored with product ions at m/z 221.0 and m/z 239.0.
-
This compound (Internal Standard): The precursor ion is m/z 403.0, and a common product ion is m/z 367.0.
-
Data Analysis and Quantification
-
Integrate the peak areas for the selected MRM transitions of both sucralose and this compound.
-
Calculate the response ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the sucralose standards.
-
Determine the concentration of sucralose in the samples by interpolating their response ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on sucralose analysis using IDMS.
| Matrix Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Mean Recovery (%) | Reference |
| Foods | 2.5 µg/L | 9.4 µg/L | Up to 200 µg/L | 101 | |
| Various Foods | - | 0.5 µg/g (beverages, yogurt, etc.), 2.5 µg/g (other foods) | - | 88.1-98.5 | |
| Human Plasma | - | 10 ng/mL | 10-500 ng/mL | - | |
| Environmental Waters (Deionized) | 4.5 ng/L | - | 10-2000 ng/L | - | |
| Environmental Waters (Drinking) | 8.5 ng/L | - | 10-2000 ng/L | - | |
| Environmental Waters (Reclaimed) | 45 ng/L | - | 10-2000 ng/L | - | |
| Groundwater | 21.8 ng/L | - | - | - | |
| Surface and Wastewater (Positive Ion Mode) | 15 ng/L | - | - | - | |
| Surface and Wastewater (Negative Ion Mode) | 150 ng/L | - | - | - | |
| Sewage and Recipient Water | - | 0.2 µg/L (sewage), 0.02 µg/L (recipient) | - | - |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the isotope dilution mass spectrometry method for sucralose analysis.
Caption: Workflow for sucralose analysis by IDMS.
This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for the accurate and precise quantification of sucralose in a variety of matrices using isotope dilution mass spectrometry.
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Analysis of Sucralose in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of sucralose in various complex matrices. The methodologies outlined are based on established analytical techniques, including Solid-Phase Extraction (SPE), QuEChERS, and Liquid-Liquid Extraction (LLE), coupled with advanced chromatographic and detection systems.
Introduction
Sucralose, a widely used artificial sweetener, is prevalent in numerous food products, beverages, pharmaceuticals, and environmental samples.[1] Its high stability means it can persist through various manufacturing processes and environmental conditions.[2][3] Accurate quantification of sucralose in complex matrices is crucial for quality control, regulatory compliance, and environmental monitoring. However, the diverse and often intricate nature of these matrices presents significant analytical challenges, necessitating robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest.[4]
This guide offers detailed protocols for three common and effective sample preparation methods, along with data on their performance and visual workflows to aid in their implementation.
Method 1: Solid-Phase Extraction (SPE) for Aqueous Samples (Wastewater, Surface Water, Drinking Water)
Solid-Phase Extraction is a highly effective technique for the selective extraction and concentration of sucralose from aqueous matrices.[5] It is particularly useful for environmental water samples where sucralose may be present at trace levels.
Experimental Protocol
1. Materials and Reagents:
-
Oasis HLB SPE Cartridges (or equivalent polymeric reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
Sample filtration apparatus (e.g., 0.22 µm or 0.45 µm syringe filters)
-
Vacuum manifold for SPE
2. Sample Pre-treatment:
-
Collect water samples in clean, pre-rinsed glass bottles.
-
Filter the samples through a 0.22 µm or 0.45 µm filter to remove particulate matter. For highly turbid samples, a pre-filtration step with a larger pore size filter may be necessary.
3. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 5 mL of deionized water. Do not allow the sorbent to dry out before sample loading.
4. Sample Loading:
-
Load 100-500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min. The sample volume can be adjusted based on the expected sucralose concentration.
5. Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering polar compounds.
-
Dry the cartridge under vacuum for 10-20 minutes to remove excess water.
6. Elution:
-
Elute the retained sucralose from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube. A two-step elution with different solvents can sometimes improve recovery.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of the analytical method (e.g., a mixture of water and methanol/acetonitrile).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Quantitative Data Summary
| Matrix | Sample Volume | Eluent | Recovery (%) | LOD | LOQ | Analytical Method | Reference |
| Reclaimed Water | 10 mL | - | - | 45 ng/L | - | Online SPE-LC-MS/MS | |
| Drinking Water | 10 mL | - | - | 8.5 ng/L | - | Online SPE-LC-MS/MS | |
| Deionized Water | 10 mL | - | - | 4.5 ng/L | - | Online SPE-LC-MS/MS | |
| Surface Water | 400 mL | - | 62 ± 9 | - | - | SPE-LC-MS/MS | |
| Sewage Water | - | - | - | - | 0.2 µg/L | SPE-LC/MS | |
| Recipient Water | - | - | - | - | 0.02 µg/L | SPE-LC/MS |
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of Sucralose.
Method 2: QuEChERS for Food Matrices (e.g., Soy Sauce, Sauces)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. It is highly suitable for complex food matrices.
Experimental Protocol
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive SPE sorbents (e.g., C18, PSA)
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge
2. Sample Extraction:
-
Weigh 5 g of the homogenized sample (e.g., soy sauce) into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the salting-out mixture (e.g., 4 g anhydrous MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add the d-SPE cleanup sorbent (e.g., 150 mg anhydrous MgSO₄ and 50 mg C18). The choice of sorbent depends on the matrix; for example, PSA can be used to remove fatty acids.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected for analysis or evaporated and reconstituted in a suitable solvent if further concentration is needed.
Quantitative Data Summary
| Matrix | Recovery (%) | RSD (%) | LOD | LOQ | Analytical Method | Reference |
| Soy Sauce & Sauces | 83.2 - 95.4 | 4.1 - 6.3 | 1 mg/kg | 3 mg/kg | HPLC-ELSD |
Experimental Workflow Diagram
Caption: Workflow for the QuEChERS Method.
Method 3: Liquid-Liquid Extraction (LLE) for Beverages
Liquid-Liquid Extraction is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids. For sucralose in beverages, it can be a straightforward method for initial cleanup.
Experimental Protocol
1. Materials and Reagents:
-
Ethyl acetate (or other suitable organic solvent immiscible with water)
-
Sodium chloride (optional, to reduce emulsion formation)
-
Separatory funnel
-
pH meter and solutions for pH adjustment (e.g., HCl, NaOH)
2. Sample Preparation:
-
Degas carbonated beverages by sonication or gentle stirring.
-
Measure a known volume (e.g., 50 mL) of the beverage into a beaker.
-
Adjust the pH of the sample if necessary, depending on the target analyte's properties and the chosen extraction solvent. For sucralose, extraction is often performed at neutral pH.
3. Liquid-Liquid Extraction:
-
Transfer the prepared sample to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. If an emulsion forms, adding a small amount of saturated NaCl solution can help break it.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with fresh portions of ethyl acetate two more times to ensure complete extraction.
-
Combine all the organic extracts.
4. Post-Extraction Processing:
-
Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
Quantitative Data Summary
While specific quantitative data for LLE of sucralose in beverages is less commonly reported in recent literature in favor of SPE, the technique is a fundamental and effective cleanup step. Its efficiency is highly dependent on the solvent system and the specific matrix.
Experimental Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction.
Analytical Instrumentation
The choice of analytical instrumentation is critical for the sensitive and selective detection of sucralose. High-Performance Liquid Chromatography (HPLC) is the most common separation technique. Due to sucralose lacking a strong chromophore, conventional UV detection can be challenging. More suitable detectors include:
-
Mass Spectrometry (MS/MS): Offers the highest sensitivity and selectivity, making it ideal for trace analysis in complex matrices.
-
Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile compounds like sucralose.
-
Refractive Index (RI) Detector: Another universal detector, but it is sensitive to temperature and mobile phase composition changes.
For some applications, derivatization of sucralose to introduce a UV-absorbing moiety can be employed to allow for detection with a standard UV detector.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of sucralose in complex matrices. This guide provides a foundation for researchers and scientists to develop and implement robust analytical methods. The choice between SPE, QuEChERS, and LLE will depend on the specific matrix, the required sensitivity, and the available instrumentation. For trace-level analysis in environmental samples, SPE coupled with LC-MS/MS is often the method of choice. For rapid screening of food products, the QuEChERS method offers a significant advantage in terms of speed and simplicity. LLE remains a valuable, albeit more labor-intensive, option for certain applications. Proper validation of the chosen method for each specific matrix is essential to ensure data quality and reliability.
References
- 1. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Sucralose in Aqueous Samples by GC-MS Following Silylation
Abstract
This application note details a robust and sensitive method for the quantitative analysis of sucralose in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance volatility and thermal stability, sucralose and its deuterated internal standard, Sucralose-d6, are derivatized via silylation prior to GC-MS analysis. This method, employing an internal standard, provides high accuracy and precision, making it suitable for environmental monitoring, food quality control, and pharmaceutical analysis. The protocol described herein covers sample preparation, derivatization, GC-MS analysis, and data processing.
Introduction
Sucralose is a widely used artificial sweetener that is not metabolized by the human body, leading to its excretion and subsequent presence in various environmental water sources.[1][2][3][4] Accurate and sensitive quantification of sucralose is crucial for environmental monitoring and food safety. While HPLC-MS/MS is a common analytical technique, GC-MS offers a viable and often more accessible alternative.[1] However, the low volatility and thermal lability of sucralose necessitate a derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis.
This method employs silylation to derivatize the hydroxyl groups of sucralose with trimethylsilyl (TMS) groups, significantly increasing its volatility. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.
Experimental
2.1. Materials and Reagents
-
Sucralose standard (≥98% purity)
-
This compound (≥99% deuterated forms)
-
Pyridine (anhydrous, ≥99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
-
Nitrogen gas, high purity
-
Deionized water
2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample, spiked with a known concentration of this compound internal standard, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained sucralose and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2.3. Silylation (Derivatization)
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
2.4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 10°C/min to 250°C, hold for 5 min
-
Ramp 2: 20°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
Table 1: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Silylated Sucralose | 12.5 | 308 | 343 | 207 |
| Silylated this compound | 12.4 | 312 | 347 | - |
Note: Retention times may vary depending on the specific GC column and conditions. The mass spectra for derivatized this compound and sucralose show base ions at m/z 312 and m/z 308, respectively, with qualifier ions at m/z 347 for the internal standard and m/z 343 for sucralose-TMS.
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 100 µg/L | |
| Correlation Coefficient (r²) | > 0.99 | |
| Method Detection Limit (MDL) | 21.8 ng/L | |
| Limit of Quantification (LOQ) | 72.7 ng/L | - |
| Recovery | 85 - 115% | |
| Precision (%RSD) | < 15% |
Experimental Workflow and Diagrams
The overall experimental workflow for the GC-MS analysis of sucralose is depicted below.
Caption: Experimental workflow for GC-MS analysis of sucralose.
The logical relationship for the quantification process is based on the internal standard method.
References
- 1. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Determination of Sucralose Using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Introduction
Sucralose is a widely used non-nutritive, high-intensity artificial sweetener derived from sucrose. Its application spans a variety of food and beverage products, particularly those marketed as "diet," "light," or "sugar-free." Accurate and sensitive quantification of sucralose is crucial for quality control, regulatory compliance, and ensuring product consistency. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offers a highly specific and sensitive method for the determination of sucralose, even in complex food matrices.[1][2][3]
Unlike sucrose, sucralose is an electroactive compound that can be directly detected with high sensitivity using PAD.[4] This technique is particularly advantageous as it eliminates the need for derivatization, which is often required for other analytical methods.[5] The high resolving power of HPAE allows for the effective separation of sucralose from other carbohydrates and matrix components, ensuring accurate quantification. This application note provides a detailed protocol for the determination of sucralose in various food and beverage samples using HPAE-PAD.
Experimental Protocol
This protocol outlines the necessary steps for the determination of sucralose using HPAE-PAD.
1. Equipment and Reagents
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Pulsed Amperometric Detector (PAD) and a gold working electrode.
-
Anion-exchange column (e.g., CarboPac™ PA20).
-
Guard column of the same stationary phase.
-
Autosampler.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks.
-
Pipettes.
-
Syringe filters (0.22 µm).
-
Centrifuge.
-
Ultrasonic bath.
-
-
Reagents:
-
Sucralose reference standard.
-
Sodium hydroxide (NaOH), 50% w/w solution.
-
Sodium acetate (NaOAc), anhydrous.
-
Reagent-grade water (18.2 MΩ·cm).
-
Helium or Nitrogen for eluent degassing.
-
2. Standard Preparation
-
Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of sucralose reference standard and dissolve it in a volumetric flask with reagent-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with reagent-grade water to cover the expected concentration range of the samples.
3. Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Liquid Samples (e.g., Beverages, Syrups):
-
Degas carbonated beverages by sonication or gentle stirring.
-
Dilute the sample with reagent-grade water to bring the sucralose concentration within the calibration range. A 50-fold dilution is often a good starting point for sugar-free beverages.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Solid Samples (e.g., Powders, Baked Goods):
-
Homogenize the sample to a fine powder.
-
Accurately weigh a representative portion of the homogenized sample into a volumetric flask.
-
Add a known volume of reagent-grade water or a suitable extraction solvent (e.g., methanol-water mixture).
-
Extract the sucralose by vortexing, shaking, or using an ultrasonic bath for a defined period (e.g., 20 minutes).
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
4. Chromatographic Conditions
The following are typical starting conditions that may require optimization based on the specific instrument and sample matrix.
| Parameter | Setting |
| Column | CarboPac™ PA20 (or equivalent) with a guard column |
| Mobile Phase | Isocratic: 100 mM Sodium Hydroxide / 90 mM Sodium AcetateGradient: A gradient elution may be necessary for complex samples to separate sucralose from other carbohydrates. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 - 25 µL |
| Column Temperature | 30 °C |
| Detector | Pulsed Amperometric Detector (PAD) with a gold working electrode |
| PAD Waveform | Use a standard carbohydrate waveform as recommended by the instrument manufacturer. |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the sucralose standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of sucralose in the samples by interpolating their peak areas from the calibration curve.
-
Apply the appropriate dilution factors to calculate the final concentration of sucralose in the original sample.
Quantitative Data Summary
The following table summarizes typical performance characteristics of the HPAE-PAD method for sucralose determination.
| Parameter | Value | Reference |
| Linear Range | 0.01 to 40 µM | |
| Limit of Detection (LOD) | 0.01 µM | |
| Limit of Quantification (LOQ) | 0.03 µM | - |
| Recovery | 83 - 116% | |
| Precision (RSD) | < 5% | |
| Retention Time | ~6 minutes (Isocratic) |
Experimental Workflow
Caption: Workflow for Sucralose Determination by HPAE-PAD.
Signaling Pathway (Logical Relationship)
References
- 1. [PDF] Application Note 159 Determination of Sucralose Using HPAE-PAD | Semantic Scholar [semanticscholar.org]
- 2. Determination of sucralose in Splenda and a sugar-free beverage using high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. aafco.org [aafco.org]
Application of Sucralose-d6 in environmental monitoring of artificial sweeteners.
An essential tool for environmental science, Sucralose-d6 is a deuterated stable isotope of sucralose used as an internal standard for the precise quantification of sucralose in environmental samples.[1] Sucralose, a widely consumed artificial sweetener, is persistent in the environment due to its high solubility in water and resistance to degradation during wastewater treatment processes.[2][3] Consequently, it has become a key indicator of human impact on water systems, including surface water, groundwater, and drinking water.[2][4]
The use of this compound in isotope dilution mass spectrometry is critical for obtaining accurate and reliable measurements of sucralose concentrations. This method corrects for variations in sample preparation, matrix effects, and instrument response, which are common challenges in the analysis of complex environmental matrices. By adding a known amount of this compound to a sample, the ratio of native sucralose to the labeled standard can be used to determine the exact concentration of the analyte, ensuring high precision and accuracy in environmental monitoring studies.
Application Notes
The primary application of this compound is as an internal standard in the analytical methodology for the detection and quantification of sucralose in various water sources. Due to its structural similarity to sucralose, this compound co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the unlabeled sucralose.
This application is crucial for:
-
Accurate Quantification: Isotope dilution analysis using this compound compensates for sample loss during preparation and matrix-induced ion suppression or enhancement during LC-MS/MS analysis.
-
Environmental Fate and Transport Studies: Precise measurements of sucralose concentrations help in understanding its persistence and movement through aquatic environments.
-
Wastewater Treatment Efficiency: Monitoring sucralose levels before and after treatment provides an indication of the effectiveness of removal processes for persistent organic pollutants.
-
Source Tracking of Contamination: As sucralose is an indicator of anthropogenic influence, its presence can help trace wastewater contamination in natural water bodies.
Quantitative Data
The following tables summarize key quantitative data from studies utilizing this compound for the environmental monitoring of sucralose.
Table 1: LC-MS/MS Method Parameters for Sucralose and this compound Analysis
| Parameter | Sucralose | This compound (Internal Standard) | Reference |
|---|---|---|---|
| Precursor Ion (m/z) | 395.0 ([M-H]⁻) | 403.0 ([M-H]⁻) | |
| Product Ion (m/z) | 35.0 (Cl⁻) or 359.0 | 35.0 (Cl⁻) or 367.0 |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | |
Note: Positive ion mode detecting the sodium adduct [M+Na]⁺ has also been shown to be effective and more sensitive in some cases.
Table 2: Method Detection and Quantification Limits for Sucralose in Water
| Matrix | Method Detection Limit (MDL) | Method Limit of Quantification (MLOQ) | Reference |
|---|---|---|---|
| Deionized Water | 4.5 ng/L | - | |
| Drinking Water | 8.5 ng/L | - | |
| Reclaimed Water | 45 ng/L | - | |
| Groundwater | 21.8 ng/L | - | |
| Recipient Water | - | 0.02 µg/L |
| Sewage Water | - | 0.2 µg/L | |
Table 3: Recovery of Sucralose from Spiked Water Samples
| Method | Spiked Concentration | Absolute Recovery | Relative Recovery (Internal Standard Corrected) | Reference |
|---|---|---|---|---|
| SPE & LC-MS/MS | 250 ng/L in reagent water | 85 ± 7% | 99% | |
| SPE (Oasis HLB) | 1 µg/L in surface water | 62 ± 9% | - |
| SPE (Bond Elut Plexa) | 1 ppb in water | >86% | - | |
Table 4: Occurrence of Sucralose in U.S. Drinking Water Treatment Plants (DWTPs)
| Water Type | Number of Positive Detections / Total Samples | Concentration Range (ng/L) | Reference |
|---|---|---|---|
| Source Water | 15 / 19 | 47 - 2900 | |
| Finished Water | 13 / 17 | 49 - 2400 |
| Distribution System Water | 8 / 12 | 48 - 2400 | |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the pre-concentration of sucralose from water samples.
Materials:
-
Water sample (e.g., 100-400 mL)
-
This compound internal standard solution
-
SPE cartridges (e.g., Oasis HLB or Agilent Bond Elut Plexa)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Sulfuric acid (for pH adjustment, if necessary)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: Add a known amount of this compound internal standard to the water sample. For example, spike to a final concentration of 200 ng/L.
-
pH Adjustment (Optional): Some methods suggest acidifying the water sample to pH 2 with sulfuric acid, while others perform the extraction at a neutral pH.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of deionized water through it.
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of deionized water to remove interfering substances.
-
Analyte Elution: Elute the retained sucralose and this compound from the cartridge using 5 mL of methanol at a flow rate of 2 mL/min.
-
Solvent Evaporation: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent, such as a methanol/water mixture (e.g., 5:95 v/v). The sample is now ready for LC-MS/MS analysis.
Protocol 2: Isotope Dilution LC-MS/MS Analysis
This protocol describes the analysis of the prepared sample extracts.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: Restek Allure Organic Acids column (150 × 3.2 mm, 5 µm) or equivalent.
-
Mobile Phase A: 10% methanol with 0.05% formic acid and 2.5 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A time-programmed gradient is used to separate sucralose from other matrix components. An example gradient starts at 100% A, ramps to a higher percentage of B, and then re-equilibrates.
-
Injection Volume: 10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sucralose: Precursor ion m/z 395.0 → Product ion m/z 35.0.
-
This compound: Precursor ion m/z 403.0 → Product ion m/z 35.0.
-
-
Source Parameters: Optimize parameters such as electrospray voltage, gas flows, and temperature for maximum signal intensity.
Quantification:
-
Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of sucralose and a constant concentration of this compound.
-
Plot the ratio of the peak area of sucralose to the peak area of this compound against the concentration of sucralose.
-
Calculate the concentration of sucralose in the environmental samples by using the peak area ratio obtained from the sample analysis and interpolating from the calibration curve.
Visualizations
Caption: Workflow for sucralose analysis using this compound.
References
Application Notes and Protocols for the Use of Sucralose-d6 in Pharmacokinetic Studies of Sucralose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Sucralose-d6 as an internal standard in pharmacokinetic (PK) studies of sucralose. The methodologies outlined are based on established analytical techniques and findings from human pharmacokinetic research.
Introduction
Sucralose is a widely used artificial sweetener. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its safety and physiological effects. Pharmacokinetic studies are essential for determining these parameters. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis of sucralose in biological matrices by mass spectrometry. This compound, being chemically identical to sucralose but with a higher mass, co-elutes with the analyte but is distinguishable by the mass spectrometer. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
Core Applications
This compound is primarily used as an internal standard in analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of sucralose in various biological samples, including:
-
Plasma: To determine the concentration-time profile of sucralose in the bloodstream, allowing for the calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Urine: To quantify the amount of sucralose excreted unchanged, providing insights into its absorption and elimination pathways.
-
Feces: To measure the unabsorbed fraction of orally administered sucralose.
-
Other Biological Matrices: Including amniotic fluid and breast milk, to study the potential transfer of sucralose in specific populations.[1]
Pharmacokinetic Profile of Sucralose in Humans
Human studies have demonstrated that sucralose is poorly absorbed after oral administration. The majority of ingested sucralose is excreted unchanged in the feces.[2] The small fraction that is absorbed is rapidly excreted in the urine, largely as unchanged sucralose, with minor metabolites also observed.
Table 1: Summary of Human Pharmacokinetic Parameters for Sucralose
| Parameter | Value | Reference |
| Oral Bioavailability | ~11-15% | [3] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | |
| Plasma Half-Life (t½) | ~13 hours | |
| Urinary Excretion (as % of dose) | 11.2 - 14.5% | |
| Fecal Excretion (as % of dose) | 78.3 - 85.5% | |
| Metabolism | Minimal, with some evidence of glucuronide conjugates |
Note: The data presented is derived from a study utilizing 14C-labeled sucralose, which provides a reliable basis for pharmacokinetic understanding.
Experimental Protocols
The following are detailed protocols for a typical pharmacokinetic study of sucralose in humans, incorporating the use of this compound for quantitative analysis.
Clinical Study Design and Sample Collection
This protocol outlines the in-life phase of a human pharmacokinetic study.
Objective: To determine the pharmacokinetic profile of a single oral dose of sucralose in healthy adult volunteers.
Materials:
-
Sucralose solution for oral administration
-
K2-EDTA collection tubes for blood samples
-
Urine collection containers
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Subject Recruitment: Recruit healthy adult volunteers who have provided informed consent. Subjects should abstain from consuming any sucralose-containing products for a specified period (e.g., 48 hours) before the study.
-
Dosing: Following an overnight fast, administer a single oral dose of sucralose (e.g., 1 mg/kg body weight) dissolved in water.
-
Blood Sampling: Collect venous blood samples into K2-EDTA tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma Preparation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store at -80°C until analysis.
-
Urine Collection: Collect all urine produced by the subjects for 24 hours post-dose. Measure the total volume and collect an aliquot for analysis. Store the urine aliquots at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of plasma and urine samples for the quantification of sucralose using this compound as an internal standard.
Materials:
-
This compound solution (internal standard, IS)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
LC vials
Plasma Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected sucralose levels).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean LC vial for analysis.
Urine Sample Preparation (Dilution):
-
Thaw urine samples on ice.
-
In a microcentrifuge tube, add 50 µL of urine.
-
Add 10 µL of this compound internal standard solution.
-
Add 940 µL of water (or an appropriate dilution factor based on expected concentrations).
-
Vortex for 30 seconds.
-
Transfer the diluted sample to an LC vial for analysis.
LC-MS/MS Analytical Method
This protocol provides typical parameters for the quantification of sucralose in prepared biological samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Table 2: LC-MS/MS Parameters for Sucralose Quantification
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of sucralose from matrix components (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Negative |
| MRM Transition (Sucralose) | Q1: 395.0 m/z -> Q3: 359.0 m/z |
| MRM Transition (this compound) | Q1: 401.0 m/z -> Q3: 365.0 m/z (example, exact mass may vary) |
| Collision Energy | Optimized for fragmentation |
| Dwell Time | 100 ms |
Note: These parameters should be optimized for the specific instrumentation used.
Data Analysis and Interpretation
-
Calibration Curve: Prepare a series of calibration standards of known sucralose concentrations in a blank matrix (e.g., drug-free plasma or urine). Add a constant amount of this compound to each standard. Analyze the standards using the LC-MS/MS method. Plot the peak area ratio of sucralose to this compound against the nominal concentration of sucralose. Perform a linear regression to generate a calibration curve.
-
Quantification of Unknowns: Analyze the prepared study samples. Determine the peak area ratio of sucralose to this compound in each sample. Calculate the concentration of sucralose in the unknown samples using the regression equation from the calibration curve.
-
Pharmacokinetic Analysis: Use the calculated plasma concentrations and corresponding time points to perform non-compartmental or compartmental pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin, R). Calculate key PK parameters as listed in Table 1.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of sucralose in biological matrices. The protocols outlined in these application notes offer a framework for conducting pharmacokinetic studies of sucralose, enabling researchers to obtain high-quality data for safety assessments and further investigation into the physiological effects of this widely consumed artificial sweetener.
References
Quantifying Sucralose in Biological Samples: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of sucralose in biological matrices like plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. This document provides detailed application notes and experimental protocols for the analysis of sucralose using state-of-the-art analytical techniques.
The primary methods for sucralose quantification in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.
Application Note 1: Quantification of Sucralose in Human Plasma by LC-MS/MS
This application note describes a robust and sensitive method for the determination of sucralose in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is based on a simple protein precipitation step, followed by chromatographic separation and detection.
Method Summary
A sensitive liquid chromatography-tandem mass spectrometry method has been developed and validated for the simultaneous quantification of several artificial sweeteners, including sucralose, in human plasma.[1][2] The sample preparation involves a straightforward protein precipitation procedure.[1] Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM).[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the LC-MS/MS method for sucralose in plasma.
| Parameter | Value | Reference |
| Linearity Range | 10–500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Inter-assay Precision | ≤15% | |
| Inter-assay Accuracy | ±15% | |
| Recovery | ~110.3% |
Experimental Protocol
1. Materials and Reagents:
-
Sucralose reference standard (≥98% purity)
-
Sucralose-d6 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock Solutions: Prepare a 1 mg/mL stock solution of sucralose and this compound in methanol.
-
Working Standard Solutions: Serially dilute the sucralose stock solution with a 50:50 mixture of water and methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 mixture of water and methanol.
-
Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve ranging from 10 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 20, 40, and 400 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Parameters:
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1290 Infinity Binary LC System or equivalent |
| Column | Luna Omega Polar C18 (2.1 × 50 mm, 1.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, hold for 1.7 min, then linear gradient to 100% B over 8.3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Mass Spectrometry | |
| Mass Spectrometer | Agilent Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Sucralose) | Precursor ion: m/z 395.0; Product ion: m/z 359.0 |
| MRM Transition (this compound) | Specific to the deuterated standard |
| Curtain Gas (CUR) | 10 psi |
| Collision Gas (CAD) | High |
| Ionspray Voltage (IS) | -4500 V |
| Temperature (TEM) | 500°C |
Experimental Workflow
Application Note 2: Quantification of Sucralose in Human Urine by UPLC-MS/MS
This application note outlines a method for the quantification of sucralose in human urine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The protocol features a simple dilution step, making it suitable for high-throughput analysis.
Method Summary
A UPLC-MS/MS method has been developed and validated for the simultaneous quantification of sucralose and other sweeteners in human urine. The sample preparation is minimal, involving a simple dilution of the urine sample. Chromatographic separation is performed on a HILIC column, and detection is carried out using a tandem mass spectrometer in negative electrospray ionization mode.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the UPLC-MS/MS method for sucralose in urine.
| Parameter | Value | Reference |
| Linearity Range | 1.8 to 1,026 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 1.8 ng/mL | |
| Accuracy | Within acceptable limits per FDA guidelines | |
| Precision | Within acceptable limits per FDA guidelines | |
| Stability | Stable through 3 freeze-thaw cycles |
Experimental Protocol
1. Materials and Reagents:
-
Sucralose reference standard (≥98% purity)
-
Appropriate internal standard (e.g., this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human urine (blank)
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Stock and Working Solutions: Prepare as described in the plasma protocol.
-
Calibration Standards: Spike blank human urine with the appropriate working standard solutions to create a calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples in blank human urine at low, medium, and high concentrations.
3. Sample Preparation (Simple Dilution):
-
Dilute the urine sample with a solution containing the internal standards in water and methanol. For example, a 1:10 dilution.
-
Vortex the mixture.
-
The sample is ready for injection.
4. UPLC-MS/MS Parameters:
| Parameter | Condition |
| Ultra-Performance Liquid Chromatography | |
| UPLC System | Waters ACQUITY UPLC H-Class PLUS or equivalent |
| Column | Shodex Asahipak NH2P-40 HILIC column |
| Mobile Phase | Gradient elution with a suitable mobile phase for HILIC separation |
| Flow Rate | Optimized for the UPLC system and column |
| Injection Volume | 5-10 µL |
| Column Temperature | 50°C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Sucralose) | Optimized using the [M-H]- ion |
Experimental Workflow
Alternative Method: HPLC with Refractive Index Detection (HPLC-RI)
For applications where the high sensitivity of MS is not required, HPLC with a refractive index detector can be a simpler and more cost-effective alternative, particularly for urine samples with higher concentrations of sucralose.
Method Summary
A simple HPLC-RI method has been described for the analysis of sucralose in urine. This method is suitable for assessing intestinal permeability.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 25 to 500 mg/L | |
| Limit of Detection | 11 mg/L | |
| Analytical Recovery | 101.5% - 105.0% |
Experimental Protocol
1. Sample Preparation:
-
Add an internal standard (e.g., phenyl-beta-D-glucopyranoside) to 10 mL of urine.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC-RI Parameters:
| Parameter | Condition |
| HPLC System | Standard HPLC system with RI detector |
| Column | Reversed-phase C18 column |
| Mobile Phase | 30% methanol in water |
| Flow Rate | 1 mL/min |
| Detection | Refractive Index |
Signaling Pathways and Logical Relationships
The quantification of sucralose in biological samples is a direct measure of its absorption, distribution, metabolism, and excretion (ADME) properties. The following diagram illustrates the logical relationship between sucralose intake and its measurement in plasma and urine.
References
- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices | Semantic Scholar [semanticscholar.org]
- 3. hpst.cz [hpst.cz]
Troubleshooting & Optimization
Overcoming matrix effects in sucralose analysis with Sucralose-d6.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on overcoming matrix effects in sucralose analysis using the isotope-labeled internal standard, Sucralose-d6.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. These effects can lead to signal suppression (reduced analyte response) or signal enhancement (increased analyte response), causing inaccurate and unreliable quantification. In complex matrices like wastewater, surface water, or biological fluids, these effects can be particularly pronounced.[1][2][3]
Q2: Why is sucralose analysis susceptible to matrix effects?
A2: Sucralose is a highly polar compound that is often analyzed using reversed-phase liquid chromatography. Many endogenous polar compounds from the sample matrix can co-elute with sucralose, interfering with its ionization in the mass spectrometer source. Furthermore, sucralose is analyzed in a wide variety of complex samples, from beverages and food products to environmental water and biological plasma, each with its own unique set of interfering matrix components.[4][5]
Q3: What is an internal standard, and why is it used?
A3: An internal standard (IS) is a compound with physicochemical properties very similar to the analyte of interest, which is added to all samples, calibrants, and quality controls at a constant concentration. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as matrix effects. The fundamental principle is that any factor affecting the analyte will affect the IS to the same degree, thus keeping the ratio of their responses constant.
Q4: What is this compound, and why is it an ideal internal standard for sucralose?
A4: this compound is a stable, isotope-labeled version of sucralose where six hydrogen atoms have been replaced with deuterium atoms. It is the ideal internal standard for sucralose analysis for several key reasons:
-
Identical Chemical and Physical Properties: It behaves virtually identically to native sucralose during sample extraction, cleanup, and chromatographic separation.
-
Co-elution: It elutes at the exact same retention time as sucralose.
-
Similar Ionization Efficiency: It experiences the same degree of ionization suppression or enhancement as sucralose.
-
Mass Difference: It is easily distinguished from native sucralose by a mass spectrometer due to its higher mass (+6 Da).
Q5: How does this compound compensate for matrix effects?
A5: Because this compound co-elutes and has the same ionization characteristics as sucralose, it experiences the same signal suppression or enhancement from matrix interferences. While the absolute signal intensity of both compounds may vary between injections, the ratio of the sucralose signal to the this compound signal remains stable and proportional to the sucralose concentration. Quantification is therefore based on this stable response ratio, which effectively cancels out the variability caused by matrix effects.
Q6: When is it crucial to use this compound?
A6: The use of this compound is crucial for achieving precise and accurate quantification, particularly when analyzing sucralose in complex matrices known to cause significant matrix effects, such as surface water, wastewater, plasma, and breast milk. For simpler matrices like drinking water or diluted beverages, an external calibration might suffice, but using an internal standard is always a more robust approach.
Troubleshooting Guide
Problem: I am observing high variability and poor reproducibility (high %RSD) in my results.
-
Possible Cause: This is a classic sign of inconsistent matrix effects. Different samples may have slightly different levels of co-eluting interferences, causing the sucralose signal to fluctuate unpredictably.
-
Solution:
-
Implement this compound: Add a consistent amount of this compound internal standard to every sample, standard, and blank before any sample preparation or extraction steps.
-
Quantify Using Response Ratio: Calculate the peak area ratio of sucralose to this compound. Create your calibration curve by plotting this ratio against the sucralose concentration. This will normalize the response and correct for variability.
-
Improve Sample Cleanup: If variability persists, consider a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove more of the interfering matrix components.
-
Problem: The recovery for both sucralose and this compound is very low.
-
Possible Cause: This indicates a problem with the sample preparation or extraction process that is affecting both compounds equally.
-
Solution:
-
Review SPE Protocol: If using Solid-Phase Extraction (SPE), ensure the cartridge is not drying out between steps. Verify that the conditioning, loading, washing, and elution solvents are correct in composition and volume.
-
Check pH: The pH of the sample during extraction can significantly impact the recovery of polar compounds. Ensure the sample pH is optimized for sucralose retention on your SPE sorbent.
-
Evaluate Extraction Technique: For solid or semi-solid samples, ensure your initial extraction (e.g., with water or methanol) is efficient and that the sucralose is fully dissolved before proceeding.
-
Problem: My calibration curve is not linear (R² < 0.99).
-
Possible Cause: Non-linearity can be caused by detector saturation at high concentrations or by complex matrix effects that are not fully corrected by the internal standard.
-
Solution:
-
Check Concentration Range: Ensure your highest calibration standard is not saturating the detector. If necessary, reduce the concentration of the upper-level standards or dilute the samples to fall within the linear range.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of sucralose but representative of your samples. This helps to ensure that the standards experience the same matrix effects as the unknown samples, improving linearity and accuracy.
-
Experimental Protocols & Data
Methodology 1: General LC-MS/MS Protocol
This protocol provides a typical starting point for the analysis of sucralose using this compound. Optimization is required for specific instruments and matrices.
-
Preparation of Standards:
-
Prepare individual primary stock solutions of sucralose and this compound (e.g., 1 mg/mL) in methanol or water.
-
Create a working internal standard (IS) solution (e.g., 1 µg/mL this compound) by diluting the primary stock.
-
Prepare a series of calibration standards by serially diluting the sucralose primary stock. Spike each calibration level with a constant amount of the IS working solution. A typical calibration range is 10-500 ng/mL.
-
-
Sample Preparation (Example: Wastewater):
-
To a 100 mL water sample, add a precise volume of the this compound IS working solution.
-
Acidify the sample to pH 2 with sulfuric acid.
-
Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg) with 3 mL of methanol followed by 3 mL of acidified HPLC water (pH 2).
-
Load the entire sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge to remove interferences (e.g., with acidified water).
-
Elute the sucralose and this compound from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of mobile phase starting conditions (e.g., 95:5 water:acetonitrile).
-
-
LC-MS/MS Parameters:
-
The following table summarizes typical instrument parameters. The most sensitive detection is often achieved in positive ion mode, monitoring the sodium adducts.
-
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, <2 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or 10mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or shallow gradient (e.g., 5% to 40% B over 5 min) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive ([M+Na]⁺) or ESI Negative ([M-H]⁻) |
| Monitoring | Multiple Reaction Monitoring (MRM) |
Data Presentation
The tables below illustrate typical mass transitions and the conceptual benefit of using an internal standard.
Table 1: Example MRM Transitions for Sucralose and this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Sucralose | ESI Positive | 419.0 ([M+Na]⁺) | 239.0 / 221.0 | Sodium adduct. Generally more sensitive. |
| Sucralose | ESI Negative | 395.0 ([M-H]⁻) | 359.0 | Deprotonated molecule. |
| This compound | ESI Positive | 425.0 ([M+6+Na]⁺) | 245.0 / 221.0 | Deuterated sodium adduct. |
| This compound | ESI Negative | 401.0 ([M+6-H]⁻) | 365.0 | Deuterated deprotonated molecule. |
Table 2: Conceptual Data Demonstrating the Effectiveness of this compound in a Complex Matrix
| Analysis Method | Sample 1 Response | Sample 2 Response | Sample 3 Response | Average Recovery | %RSD |
| External Standard | 75% | 115% | 88% | 92.7% | 22.1% |
| Internal Standard (this compound) | 98% | 103% | 99% | 100.0% | 2.6% |
This table conceptually illustrates how the internal standard method corrects for random signal suppression and enhancement, leading to significantly improved precision (lower %RSD) and accuracy. The use of a deuterated standard is crucial for precise quantitation in matrices like surface and wastewater.
Visualizations
Analytical Workflow
Caption: Workflow for sucralose analysis using an internal standard.
Mechanism of Matrix Effect Correction
Caption: How this compound corrects for matrix-induced signal suppression.
References
- 1. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Technical Support Center: Troubleshooting Deuterium Exchange with Sucralose-d6 in Protic Solvents
Welcome to the technical support center for troubleshooting isotopic exchange issues with Sucralose-d6. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of this compound in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for my this compound internal standard?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent (e.g., water, methanol).[1] This is a significant concern because it alters the mass of your internal standard, which can lead to inaccurate quantification in mass spectrometry analysis. The loss of deuterium can result in an underestimation of the internal standard concentration, leading to an overestimation of the analyte concentration. In severe cases, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1]
Q2: Where are the deuterium atoms located on the this compound molecule and are they susceptible to exchange?
The formal name for this compound is 1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-1,1,6,6-d4 4-chloro-4-deoxy-α-D-galactopyranoside-6,6-C-d2.[2] The six deuterium atoms are located on carbon atoms, which are generally considered stable and non-exchangeable positions under typical analytical conditions.[3][4] Unlike hydrogens on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH), carbon-bound hydrogens (or deuteriums) are not readily exchangeable. However, certain conditions can promote even this less favorable exchange.
Q3: What factors can promote the unwanted exchange of deuterium on my this compound standard?
While the deuterium labels on this compound are on relatively stable carbon positions, certain experimental conditions can still promote H/D exchange. The primary factors include:
-
pH: Both highly acidic and, more significantly, basic conditions can catalyze H/D exchange. The rate of exchange for many compounds is at its minimum around pH 2.5–3.0.
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including H/D exchange.
-
Solvent Composition: Protic solvents like water and methanol are sources of hydrogen atoms and can facilitate the exchange process. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of deuterated standards.
-
Exposure Time: The longer your this compound standard is exposed to unfavorable conditions, the greater the potential for deuterium exchange.
Q4: I am observing a decrease in the signal intensity of my this compound standard over time. Could this be due to deuterium exchange?
A progressive loss of the deuterated internal standard signal can indeed be an indication of isotopic exchange, especially if the standard is stored in a protic solvent or at a non-optimal pH for an extended period. This phenomenon, often referred to as "back-exchange," occurs when the deuterated standard is exposed to a hydrogen-rich environment, such as the LC mobile phase. To confirm this, you can perform a stability study by incubating the standard in your solvent or mobile phase and analyzing it at different time points.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Response
Symptoms:
-
The peak area of this compound is not consistent across your analytical run.
-
You observe a gradual decrease in the this compound signal over the course of an injection sequence.
-
Inaccurate and imprecise quantitative results for your target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Appearance of an Unlabeled Analyte Peak in the Internal Standard Solution
Symptoms:
-
A peak corresponding to the mass of unlabeled sucralose is observed when injecting a solution of only this compound.
-
This "cross-talk" can lead to a false positive detection or an overestimation of the analyte concentration in your samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of an unlabeled analyte peak.
Data Presentation: Illustrative Stability of this compound
The following tables present hypothetical data to illustrate the impact of solvent, pH, and temperature on the stability of a this compound working solution over 24 hours. These are for educational purposes to demonstrate potential trends.
Table 1: Effect of Solvent on this compound Stability at Room Temperature (25°C)
| Time (hours) | Peak Area in Acetonitrile (Aprotic) | % Remaining | Peak Area in Methanol (Protic) | % Remaining |
| 0 | 1,000,000 | 100% | 1,000,000 | 100% |
| 4 | 998,500 | 99.9% | 985,000 | 98.5% |
| 8 | 997,000 | 99.7% | 972,000 | 97.2% |
| 24 | 995,000 | 99.5% | 950,000 | 95.0% |
Table 2: Effect of pH on this compound Stability in 50:50 Methanol:Water at Room Temperature (25°C)
| Time (hours) | Peak Area at pH 4.0 | % Remaining | Peak Area at pH 7.0 | % Remaining | Peak Area at pH 9.0 | % Remaining |
| 0 | 1,000,000 | 100% | 1,000,000 | 100% | 1,000,000 | 100% |
| 4 | 995,000 | 99.5% | 980,000 | 98.0% | 960,000 | 96.0% |
| 8 | 991,000 | 99.1% | 965,000 | 96.5% | 925,000 | 92.5% |
| 24 | 985,000 | 98.5% | 940,000 | 94.0% | 880,000 | 88.0% |
Table 3: Effect of Temperature on this compound Stability in 50:50 Methanol:Water at pH 7.0
| Time (hours) | Peak Area at 4°C | % Remaining | Peak Area at 25°C | % Remaining |
| 0 | 1,000,000 | 100% | 1,000,000 | 100% |
| 4 | 998,000 | 99.8% | 980,000 | 98.0% |
| 8 | 996,500 | 99.7% | 965,000 | 96.5% |
| 24 | 992,000 | 99.2% | 940,000 | 94.0% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Protic Solvent
Objective: To determine the stability of this compound in a given protic solvent (e.g., methanol, water, or a mixture) over a defined period.
Materials:
-
This compound stock solution (in a certified aprotic solvent, if possible)
-
Protic solvent to be tested
-
LC-MS system
-
Autosampler vials
Methodology:
-
Prepare a working solution of this compound in the protic solvent of interest at a concentration typical for your analytical method.
-
Aliquot this working solution into multiple autosampler vials.
-
Immediately analyze one vial to establish the initial peak area (T=0).
-
Store the remaining vials under the conditions you wish to test (e.g., room temperature, 4°C).
-
Analyze the vials at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Plot the peak area of this compound versus time to assess its stability. A significant and consistent decrease in peak area suggests potential deuterium exchange.
Protocol 2: Verifying the Isotopic Purity of a this compound Standard
Objective: To confirm that the unlabeled sucralose signal is not present as an impurity in the stock material.
Materials:
-
Solid this compound standard or a freshly opened commercial solution
-
High-purity aprotic solvent (e.g., acetonitrile)
-
LC-MS system
Methodology:
-
If starting from a solid, prepare a stock solution in a high-purity aprotic solvent. If using a commercial solution, proceed to the next step.
-
Prepare a dilution of the stock solution in the aprotic solvent to a concentration that will give a strong signal on your LC-MS system.
-
Analyze this solution by LC-MS/MS, monitoring for the mass transitions of both this compound and unlabeled sucralose.
-
The presence of a significant peak at the mass transition of unlabeled sucralose in a freshly prepared solution from a new standard indicates an issue with the isotopic purity of the material itself.
By understanding the factors that can influence deuterium exchange and by systematically troubleshooting any observed issues, researchers can ensure the integrity of their this compound internal standard and the accuracy of their quantitative results.
References
Optimizing LC gradient for co-elution of sucralose and Sucralose-d6.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of liquid chromatography (LC) methods for the co-elution of sucralose and its deuterated internal standard, sucralose-d6.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for sucralose and this compound analysis by LC-MS/MS?
A1: While sucralose can be detected in both positive and negative ionization modes, negative ion mode is commonly preferred for LC-MS/MS analysis. In negative mode, sucralose forms a deprotonated molecule ([M-H]^-) which provides high sensitivity and specificity. Positive ion mode often results in the formation of sodium adducts ([M+Na]^+), which can also be used for quantification and may offer enhanced sensitivity in some cases.
Q2: Why is the use of a deuterated internal standard like this compound crucial?
A2: The use of a deuterated internal standard such as this compound is critical for accurate quantification. It helps to compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects that can cause ion suppression or enhancement in the mass spectrometer. Since this compound is chemically identical to sucralose, it co-elutes and experiences similar matrix effects, leading to more reliable and reproducible results.
Q3: Which type of LC column is best suited for sucralose analysis?
A3: Due to the polar nature of sucralose, standard C18 columns may provide insufficient retention. Columns with alternative chemistries are often more effective.
| Column Type | Advantages | Disadvantages |
| Polar-Reversed Phase (e.g., Polar-RP) | Good retention and peak shape for polar analytes like sucralose.[1] Compatible with highly aqueous mobile phases. | May require specific mobile phase conditions to achieve optimal separation. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Excellent retention for very polar compounds.[2][3] Can provide alternative selectivity compared to reversed-phase. | Requires high organic content in the mobile phase, which can be challenging for sample solubility. Sensitive to water content in the sample and mobile phase. |
Q4: What are the recommended mobile phases for sucralose analysis?
A4: The choice of mobile phase depends on the column and ionization mode. Common mobile phases include:
-
Reversed-Phase: Acetonitrile or methanol and water. Modifiers such as ammonium acetate or formic acid can be added to improve peak shape and ionization efficiency. For example, a mobile phase of 10mM ammonium acetate in water and acetonitrile has been shown to provide good retention and peak shape.[1]
-
HILIC: A high percentage of acetonitrile (e.g., >80%) with an aqueous component containing a buffer like ammonium formate.[2]
Troubleshooting Guide
Issue 1: Poor or No Retention of Sucralose and this compound
Symptoms:
-
Peaks elute at or near the void volume.
-
Inability to separate analytes from early-eluting matrix interferences.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | Sucralose is highly polar and will not be well-retained on a standard C18 column. Switch to a polar-reversed phase or a HILIC column. |
| Mobile Phase is Too Strong | If using a reversed-phase column, decrease the initial percentage of organic solvent (acetonitrile or methanol) in your gradient. |
| Incorrect Mobile Phase for HILIC | If using a HILIC column, ensure the initial mobile phase has a high percentage of organic solvent (typically >80% acetonitrile). |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptoms:
-
Asymmetrical peaks, which can compromise integration and quantification.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | Add a mobile phase modifier like ammonium acetate or formic acid to improve peak shape. Ensure the mobile phase pH is appropriate for the analytes. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
Issue 3: Low Sensitivity or Signal Intensity
Symptoms:
-
Low signal-to-noise ratio for one or both analytes.
-
Difficulty in detecting low-concentration samples.
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression from Matrix | Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up procedures (e.g., solid-phase extraction). Adjust the chromatography to separate sucralose from co-eluting matrix components. |
| Suboptimal MS Source Conditions | Optimize source parameters such as capillary voltage, gas flow, and temperature for sucralose and this compound. |
| Incorrect Mobile Phase Modifier | The presence of certain modifiers, like formic acid in negative mode, can sometimes cause ion suppression. Experiment with different modifiers (e.g., ammonium acetate) or no modifier. |
Issue 4: Retention Time Drifting
Symptoms:
-
Retention times for sucralose and this compound shift over a sequence of injections.
Possible Causes & Solutions:
| Cause | Solution |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. This is especially important for gradient methods. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure proper mixing if using an online mixing system. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Experimental Protocols
Sample Preparation (for Beverage Samples)
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Degas carbonated beverage samples.
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Perform a simple dilution of the sample. A 500x dilution with a diluent such as 95:5 (v/v) water/acetonitrile with 0.05% acetic acid is a good starting point.
-
Vortex the diluted sample for 2 minutes.
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Filter the sample through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Method
Below is a starting point for an LC gradient method. This may require further optimization based on your specific instrumentation and sample matrix.
LC Conditions
| Parameter | Value |
| Column | Phenomenex Synergi™ 2.5 µm Polar-RP (100 x 3.0 mm) or equivalent |
| Mobile Phase A | 10mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.400 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 18.0 | 95 | 5 |
This is an example gradient. The ramp and hold times may need to be adjusted to ensure optimal co-elution and separation from matrix interferences.
MS/MS Parameters (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sucralose | 395.0 | 359.0 |
| This compound | 401.0 | 365.0 |
Note: These are common transitions. The optimal precursor and product ions, as well as collision energies, should be determined empirically on your instrument.
Visualizations
Caption: Troubleshooting workflow for LC gradient optimization.
Caption: General experimental workflow for sucralose analysis.
References
Addressing ion suppression of sucralose signal with Sucralose-d6.
Welcome to the technical support center for addressing ion suppression in sucralose analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of Sucralose-d6 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for sucralose analysis?
Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, sucralose, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[1][2] Given that sucralose is often analyzed in complex matrices such as beverages, wastewater, and biological fluids, ion suppression is a significant challenge that can compromise the reliability of analytical results.[3][4]
Q2: How does using this compound help in addressing ion suppression?
This compound is a stable isotope-labeled internal standard for sucralose. It is chemically identical to sucralose but has a higher mass due to the replacement of six hydrogen atoms with deuterium. Since it co-elutes with sucralose and experiences similar ionization suppression effects from the matrix, the ratio of the analyte signal to the internal standard signal remains constant. This allows for accurate quantification even in the presence of significant matrix-induced signal suppression. The use of a deuterated standard like this compound is considered crucial for precise quantitation in complex samples.
Q3: When should I use this compound as an internal standard?
It is highly recommended to use this compound as an internal standard whenever analyzing sucralose in complex matrices where ion suppression is anticipated. This includes, but is not limited to, environmental water samples (wastewater, surface water), beverages, and biological samples (plasma, urine). Its use is critical for achieving accurate and reproducible results.
Q4: What are the typical mass transitions (MRM) for sucralose and this compound?
For sucralose, common precursor ions are the deprotonated molecule [M-H]⁻ at m/z 395.0 and the sodium adduct [M+Na]⁺ at m/z 419.0. In negative ion mode, a characteristic fragment ion is observed at m/z 359.0 (loss of HCl). In positive ion mode (as the sodium adduct), fragment ions at m/z 221.0 and m/z 239.0 are often monitored. For this compound, the precursor and product ion masses will be shifted by 6 Da. For example, in a GC-MS method after derivatization, the base ion for silylated sucralose was m/z 308, while for silylated this compound it was m/z 312.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor signal intensity for both sucralose and this compound | - Inefficient ionization- Suboptimal instrument parameters- Highly concentrated matrix causing severe suppression | - Optimize Ionization Source: Experiment with different ionization techniques (e.g., ESI, APCI) and optimize source parameters (e.g., gas flow, temperature).- Tune and Calibrate: Regularly tune and calibrate the mass spectrometer.- Sample Dilution: A simple dilution of the sample can significantly reduce matrix effects. A 500-fold dilution has been shown to be effective for beverage samples. |
| Inconsistent internal standard (this compound) response | - Inaccurate spiking of the internal standard- Degradation of the internal standard | - Accurate Spiking: Ensure precise and consistent addition of the this compound working solution to all samples, standards, and blanks.- Storage: Store this compound stock solutions appropriately, for example, at -20°C. |
| Significant ion suppression still observed despite using this compound | - Co-eluting interferences are disproportionately affecting the analyte or internal standard.- The concentration of matrix components is extremely high. | - Improve Chromatographic Separation: Modify the LC gradient, change the column, or adjust the mobile phase to better separate sucralose from interfering matrix components.- Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. |
| Peak splitting or broadening | - Column contamination- Inappropriate mobile phase | - Column Maintenance: Ensure proper column maintenance and cleaning.- Mobile Phase Optimization: The combination of water and formic acid in the mobile phase has been observed to cause ion suppression in negative mode for sucralose analysis. Switching to acetonitrile and water can lead to a significant increase in sensitivity. |
Experimental Protocols
Sample Preparation for Water Samples (Online SPE-LC-MS/MS)
This protocol is adapted from a method for the determination of sucralose in reclaimed and drinking waters.
-
Internal Standard Spiking: To a 10.5 mL water sample, add 10 µL of a 500 ng/mL this compound solution.
-
Online SPE:
-
Inject 10.0 mL of the spiked sample into a 10.0 mL loop.
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Load the sample onto an SPE column using a loading pump.
-
Wash the SPE column to remove interferences.
-
-
Elution and Analysis:
-
Switch the valve to elute the analytes from the SPE column onto the analytical LC column for separation and subsequent MS/MS detection.
-
Sample Preparation for Beverage Samples (Dilute-and-Shoot)
This protocol is a simplified method suitable for the analysis of artificial sweeteners in beverages.
-
Degassing (for carbonated beverages): Sonicate the sample for 5 minutes to remove gas bubbles.
-
Dilution: Perform a 500-fold dilution of the beverage sample with the initial mobile phase.
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Internal Standard Spiking: Add the this compound internal standard to the diluted sample.
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Analysis: Inject the prepared sample into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Method Detection Limits (MDLs) for Sucralose in Different Matrices
| Matrix | Method | MDL | Reference |
| Deionized Water | Online SPE-LC-MS/MS | 4.5 ng/L | |
| Drinking Water | Online SPE-LC-MS/MS | 8.5 ng/L | |
| Reclaimed Water (1:10 diluted) | Online SPE-LC-MS/MS | 45 ng/L | |
| Environmental Water | LC-MS/MS (Triple Quadrupole) | 15 ng/L | |
| Beverages | LC-MS/MS (Direct Injection) | 10 µg/mL (LOQ) |
Table 2: Recovery and Precision Data for Spiked Samples
| Matrix | Spiking Level | Mean Accuracy (%) | Precision (%CV) | Reference |
| Soft Drink | 1x LOQ | 71.5 - 107 | <13 | |
| Soft Drink | 5x LOQ | 90.6 - 114 | <13 |
Visualizations
Caption: General experimental workflow for sucralose quantification using an internal standard.
Caption: A logical troubleshooting workflow for common issues in sucralose analysis.
References
Technical Support Center: Accurate Quantification of Sucralose with Sucralose-d6 Internal Standard
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of sucralose using its deuterated internal standard, Sucralose-d6. A primary focus of this guide is to address the challenge of isotopic crosstalk to ensure accurate and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when analyzing sucralose with a this compound internal standard?
A1: Isotopic crosstalk refers to the interference caused by the natural isotopic abundance of an unlabeled analyte (sucralose) contributing to the mass spectrometry signal of its stable isotope-labeled internal standard (SIL-IS), in this case, this compound.[1] Sucralose has the chemical formula C₁₂H₁₉Cl₃O₈. Due to the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C) and Chlorine-37 (³⁷Cl), a small fraction of native sucralose molecules will have a mass-to-charge ratio (m/z) that is higher than its monoisotopic mass.
This becomes a significant issue when the isotopic peaks of sucralose overlap with the m/z of the this compound internal standard. This overlap can artificially inflate the signal of the internal standard, leading to an underestimation of the analyte's concentration and resulting in non-linear calibration curves, especially at higher analyte concentrations.[1]
Q2: Why is using a stable isotope-labeled internal standard like this compound crucial for accurate sucralose quantification?
A2: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry for several reasons:
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Correction for Matrix Effects: Biological and environmental samples are complex matrices that can cause ion suppression or enhancement during the electrospray ionization (ESI) process. Since the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2][3]
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Improved Precision and Accuracy: The use of a SIL-IS corrects for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate results.[4]
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Similar Chromatographic Behavior: Sucralose and this compound co-elute in liquid chromatography (LC), ensuring that matrix effects are corrected for at the precise retention time of the analyte.
Q3: Which analytical techniques are most suitable for sucralose analysis with this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of sucralose. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires a derivatization step to increase the volatility of sucralose. LC-MS/MS offers high selectivity and sensitivity, with reported limits of detection in the low ng/L range.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve, Particularly at High Concentrations
Possible Cause: Isotopic crosstalk from high concentrations of sucralose is contributing to the this compound signal.
Solutions:
-
Mathematical Correction: The contribution of sucralose's isotopic peaks to the this compound signal can be calculated and subtracted. This is the most common and recommended approach.
-
Use a Non-Linear Calibration Curve: If mathematical correction is not feasible, a quadratic or other non-linear regression model can be used to fit the calibration curve. However, this may be less accurate than a mathematical correction.
-
Optimize Internal Standard Concentration: Increasing the concentration of the this compound internal standard can minimize the relative contribution of the crosstalk from the analyte.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause: Inconsistent correction for isotopic crosstalk, or other sources of analytical variability.
Solutions:
-
Implement a Standardized Crosstalk Correction Protocol: Ensure that the same correction algorithm is applied consistently across all calibration standards, QCs, and unknown samples.
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Verify the Purity of the Internal Standard: Impurities in the this compound standard can contribute to the analyte signal, leading to inaccuracies. Check the certificate of analysis for the isotopic purity of the standard.
-
Optimize Chromatographic Conditions: While Sucralose and this compound are expected to co-elute, poor chromatography can lead to peak shape issues that may affect the precision of integration.
Experimental Protocols & Data Presentation
Protocol: Correction for Isotopic Crosstalk
This protocol outlines the steps to determine the extent of isotopic crosstalk and apply a correction.
1. Determine the Isotopic Contribution Factor (CF):
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Prepare a high-concentration solution of unlabeled sucralose (analyte) without any internal standard.
-
Infuse this solution directly into the mass spectrometer or analyze it via LC-MS/MS.
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Monitor the MRM transitions for both sucralose and this compound.
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Measure the peak area of the signal observed in the this compound MRM channel (Crosstalk Signal) and the peak area of the sucralose MRM channel (Analyte Signal).
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Calculate the Contribution Factor (CF):
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CF = (Area of Crosstalk Signal in IS Channel) / (Area of Analyte Signal in Analyte Channel)
-
2. Apply the Correction to Experimental Data:
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For each sample (calibration standards, QCs, and unknowns), measure the peak area of sucralose (Area_Analyte) and the peak area of this compound (Area_IS_observed).
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Calculate the corrected peak area of the internal standard (Area_IS_corrected):
-
Area_IS_corrected = Area_IS_observed - (Area_Analyte * CF)
-
-
Use the corrected internal standard area to calculate the peak area ratio for the calibration curve and to quantify the unknown samples.
Workflow for Isotopic Crosstalk Correction
Caption: Workflow for determining and applying the correction for isotopic crosstalk.
Data Presentation: Quantitative Summary
The following table provides an example of typical mass spectrometry parameters for sucralose and this compound analysis and a hypothetical dataset illustrating the crosstalk correction.
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sucralose | 395.0 | 359.0 | Negative ESI |
| This compound | 401.0 | 365.0 | Negative ESI |
Note: Precursor ions may vary depending on adduct formation (e.g., [M-H]⁻ or [M+Cl]⁻). The values above are for the deprotonated molecule.
Table 2: Example of Isotopic Crosstalk Correction
Contribution Factor (CF) determined to be 0.025 (i.e., 2.5% crosstalk)
| Sample | Sucralose Area (Area_Analyte) | Observed IS Area (Area_IS_observed) | Crosstalk Contribution (Area_Analyte * CF) | Corrected IS Area (Area_IS_corrected) | Peak Area Ratio (Analyte/Corrected IS) |
| Blank | 0 | 501,234 | 0 | 501,234 | 0.000 |
| Cal 1 | 10,567 | 505,432 | 264 | 505,168 | 0.021 |
| Cal 5 | 525,890 | 515,345 | 13,147 | 502,198 | 1.047 |
| QC High | 850,123 | 523,456 | 21,253 | 502,203 | 1.693 |
| Unknown | 345,678 | 510,987 | 8,642 | 502,345 | 0.688 |
Logical Relationship for Quantification
Caption: The logical flow for accurate quantification using an internal standard with crosstalk correction.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of sucralose in groundwater well drinking water by silylation derivatization and gas chromatography-mass spectrometry | U.S. Geological Survey [usgs.gov]
Improving extraction recovery of sucralose with an internal standard.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and analysis of sucralose. The focus is on improving extraction recovery through the proper use of internal standards and robust methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is using an internal standard (IS) crucial for accurate sucralose quantification?
Using an internal standard is critical for relative quantification as it helps to correct for variations that can occur during sample preparation and analysis. An IS compensates for errors arising from differences in injection volume, variations in chromatography retention time, and fluctuations in ionization efficiency between calibration standards and samples.[1] This leads to more accurate and reproducible results.
Q2: What is the most commonly recommended internal standard for sucralose analysis?
The most widely used and effective internal standard for sucralose analysis is isotopically labeled sucralose, specifically sucralose-d6 .[2][3][4][5] Its chemical and physical properties are nearly identical to native sucralose, ensuring it behaves similarly during extraction, chromatography, and detection, which is the ideal characteristic for an internal standard.
Q3: When is the best point in the workflow to add the internal standard?
For optimal results, the internal standard should be added to the sample at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures that the IS accounts for any analyte loss that may occur throughout the entire procedure. One study that tested adding the IS before versus after protein precipitation found the resulting bias for sucralose to be minor (around 10%) and within the acceptable interassay precision.
Q4: What are the typical recovery rates for sucralose extraction?
Extraction recovery rates for sucralose can vary significantly depending on the sample matrix, extraction method, and analytical technique. Reported recovery rates range from 62% in surface water using SPE to over 110% in certain food matrices. It is essential to validate the extraction method for your specific matrix to determine the expected recovery.
Q5: How does pH influence the efficiency of Solid-Phase Extraction (SPE) for sucralose?
The pH of the sample can have a significant impact on SPE recovery. For polymeric sorbents like Oasis HLB, which are well-suited for polar compounds like sucralose, extraction is much more efficient at a neutral pH compared to an acidic pH of 3.
Troubleshooting Guide: Low Extraction Recovery
Low recovery is one of the most common challenges encountered during sucralose extraction. The following guide addresses potential causes and solutions.
Problem: Consistently low recovery of sucralose.
| Potential Cause | Troubleshooting Step / Solution |
| Inappropriate SPE Sorbent | The sorbent's retention mechanism may not be suitable for sucralose. For reversed-phase SPE, the analyte might be too polar to be retained effectively. Solution: Use a polymeric adsorbent designed for polar compounds, such as Oasis HLB, or a C18 cartridge. |
| Insufficient Elution Solvent Strength | The elution solvent may not be strong enough to desorb sucralose completely from the SPE cartridge. Solution: Increase the percentage of the organic solvent (e.g., methanol, acetonitrile) in the elution mixture or switch to a stronger eluent. |
| Incorrect Sample/Eluent pH | For ion-exchange mechanisms, the pH must be optimized to ensure the analyte is in its retained form during loading and its non-retained form during elution. For polymeric sorbents, neutral pH is often more effective for sucralose. Solution: Adjust the pH of the sample loading solution and the elution solvent to optimize retention and recovery. |
| SPE Cartridge Drying Out | If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised, leading to poor recovery. Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps. Re-activate and re-equilibrate the cartridge if it dries out. |
| High Flow Rate | Applying the sample or elution solvent at too high a flow rate reduces the contact time between the analyte and the sorbent, leading to incomplete retention or elution. Solution: Decrease the flow rate during sample loading and elution to allow for proper equilibrium to be established. |
| Matrix Effects (Ion Suppression) | Components in the sample matrix can co-elute with sucralose and interfere with its ionization in the mass spectrometer, leading to a lower-than-expected signal. Solution: Use an isotopically labeled internal standard like this compound to correct for ion suppression. Improve the sample cleanup step to remove interfering matrix components. |
Data on Sucralose Extraction and Analysis Methods
The following tables summarize quantitative data from various studies on sucralose analysis, highlighting the performance of different methods.
Table 1: Sucralose Extraction Recovery Rates by Method and Matrix
| Extraction Method | Matrix | Internal Standard | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) - Oasis HLB | Surface Water | This compound | 62 ± 9% | |
| Solid-Phase Extraction (SPE) - C18 | Various Foods | This compound | 88.1 - 98.5% | |
| Solid-Phase Extraction (SPE) | River Water | Not specified | 85 - 113% | |
| Protein Precipitation | Human Plasma | Not specified | ~90% (based on 10% bias) | |
| HPLC Method | Drinks | None | 94 - 108% | |
| HPLC-MS/MS | Spirits & Other Samples | Not specified | up to 110.3% |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sucralose
| Analytical Method | Matrix | LOD | LOQ | Reference |
| LC-MS/MS | Foods | 2.5 µg/L | 9.4 µg/L | |
| LC-MS/MS | Spirits | 0.02 mg/kg | - | |
| LC-MS/MS | Other Food Samples | 0.1 mg/kg | - | |
| GC-MS (after derivatization) | Wastewater | 21.8 ng/L | - | |
| HPLC-ELSD | Soft Drinks & Candies | 1.96 µg/mL | 6.53 µg/mL | |
| HPLC-RID | Drinks | - | 0.0024 g/kg |
Experimental Protocols
Protocol 1: Sucralose Extraction from Liquid Samples using SPE with an Internal Standard
This protocol is a generalized method based on common procedures for extracting sucralose from liquid matrices like beverages or surface water using an Oasis HLB SPE cartridge and this compound as an internal standard.
1. Sample Preparation: a. Homogenize the liquid sample if it contains solids. b. Measure a precise volume of the sample (e.g., 400 mL for water samples). c. Spike the sample with a known concentration of this compound internal standard solution. d. Adjust the sample pH to neutral (~pH 7) if necessary.
2. SPE Cartridge Conditioning: a. Select an Oasis HLB SPE cartridge. b. Condition the cartridge by passing 4 mL of methanol through it. c. Equilibrate the cartridge by passing 4 mL of ultrapure water through it. Do not allow the cartridge to dry.
3. Sample Loading: a. Load the prepared sample onto the SPE cartridge at a low, consistent flow rate (e.g., 1-2 mL/min).
4. Washing Step: a. Wash the cartridge with a weak solvent to remove interferences. For example, pass 4 mL of ultrapure water through the cartridge. This step helps to remove hydrophilic impurities that were not retained.
5. Elution: a. Elute the retained sucralose and internal standard from the cartridge using an appropriate volume of a strong organic solvent (e.g., 3 mL of methanol). b. Collect the eluate in a clean collection tube.
6. Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.
7. Analysis: a. Analyze the reconstituted sample using a validated LC-MS/MS method, monitoring the specific mass transitions for both sucralose and this compound.
Visualizations
Experimental and Analytical Workflow
Caption: General workflow for sucralose extraction using SPE and an internal standard.
Troubleshooting Logic for Low Recovery
Caption: A logical guide to troubleshooting low sucralose extraction recovery.
References
- 1. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing interference from unlabeled sucralose in the Sucralose-d6 standard.
This guide provides troubleshooting advice and frequently asked questions for researchers using Sucralose-d6 as an internal standard in quantitative analyses, particularly by LC-MS/MS. The primary focus is on identifying and minimizing analytical interference caused by the presence of unlabeled sucralose within the deuterated standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a form of sucralose where six hydrogen atoms have been replaced by deuterium atoms.[1][2][3][4] It is used as an internal standard (IS) in quantitative mass spectrometry analysis. Because it is chemically almost identical to unlabeled sucralose, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analyte by a mass spectrometer. This helps to correct for variability in sample processing and matrix effects, which can suppress or enhance the instrument's signal, thereby improving the accuracy and precision of quantification.
Q2: What is isotopic interference and how does it relate to my this compound standard?
Isotopic interference, in this context, refers to the "cross-talk" or signal contribution from unlabeled sucralose (d0) into the mass channel of the deuterated standard (d6), or vice-versa. The most critical issue for sucralose analysis is not the natural isotopic abundance of the analyte interfering with the standard, but rather the presence of unlabeled sucralose as an impurity within the this compound standard itself. This impurity can lead to a persistent background signal for the analyte, artificially inflating the measured concentration, especially for low-level samples and blanks.
Q3: Why is there unlabeled sucralose in my "pure" this compound standard?
The synthesis of isotopically labeled standards is complex, and achieving 100% isotopic purity is practically impossible. Commercially available this compound is often sold with an isotopic purity of ≥99% deuterated forms (d1-d6). The remaining percentage can consist of the completely unlabeled (d0) form and other partially deuterated isotopologues (d1, d2, etc.). This unlabeled sucralose is not a separate contaminant but an inherent impurity from the synthesis process.
Q4: What are the consequences of this unlabeled sucralose impurity in my analysis?
The presence of unlabeled sucralose in the this compound internal standard can lead to several analytical problems:
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High Blanks: A signal for the target analyte will be present even in blank samples (samples with no actual sucralose), as the internal standard itself introduces the analyte.
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Inaccurate Quantification: The constant background signal from the IS can lead to an overestimation of the sucralose concentration in unknown samples. This effect is most pronounced at or near the Lower Limit of Quantification (LLOQ).
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Non-Linear Calibration Curves: The interference can cause the calibration curve to become non-linear, particularly at the low end, impacting the accuracy of the assay.
Troubleshooting Guides
Problem: I am observing a high, consistent signal for sucralose in my blank samples.
This is a classic symptom of a contaminated internal standard. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for high blank signals.
Step 1: Verify the Source of Contamination
Prepare a sample containing only your blank matrix (e.g., reagent water, blank plasma) and the this compound internal standard at the concentration used in your assay. Analyze this sample. If you see a peak in the mass transition for unlabeled sucralose that co-elutes with the this compound peak, the internal standard is confirmed as the source of the contamination.
Step 2: Quantify the Interference
To properly correct for the interference, you must determine the percentage of unlabeled sucralose in your internal standard. This can be done by analyzing a high-concentration solution of the this compound standard by LC-MS/MS or direct infusion into a high-resolution mass spectrometer (HRMS).
Step 3: Mitigate or Correct for the Interference
Once the contribution is known, you can choose one of the following strategies:
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Accept and Subtract: If the contribution is small and consistent, you can subtract the blank signal from all samples. However, this is generally not recommended for regulated bioanalysis.
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Reduce IS Concentration: The magnitude of the interference is directly proportional to the concentration of the IS used. Lower the IS concentration to a point where its contribution is negligible relative to your LLOQ (e.g., the response from the impurity should be <5% of the LLOQ response). Be sure to maintain sufficient IS signal for reliable integration.
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Source a Purer Standard: Contact your supplier and inquire about lots with higher isotopic purity. This is often the best long-term solution.
Experimental Protocols & Data
Protocol 1: Characterization of Unlabeled Sucralose in a this compound Standard
Objective: To determine the percentage of unlabeled sucralose (d0) present in a this compound standard solution using LC-MS/MS.
Methodology:
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Preparation of Standard: Prepare a high-concentration solution of the this compound standard (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
LC-MS/MS System: Use a standard reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
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Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
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Gradient: Isocratic or a shallow gradient suitable to produce a sharp peak for sucralose.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is common, though Positive ESI has also been shown to be effective.
-
Monitoring: Set up Multiple Reaction Monitoring (MRM) for both unlabeled sucralose and this compound. Use the instrument software to integrate the peak areas for both transitions.
-
-
Calculation:
-
Calculate the percentage of unlabeled sucralose using the following formula: % Unlabeled Sucralose = [Area(Sucralose) / (Area(Sucralose) + Area(this compound))] * 100
-
Data Presentation: Example MRM Transitions and Results
The following table summarizes typical mass spectrometry parameters and example results from the characterization experiment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Example Peak Area | Calculated % Contribution |
| Sucralose | 395.0 | 359.0 | 15,000 | 0.50% |
| This compound | 401.1 | 365.1 | 2,985,000 | 99.50% |
Note: Precursor ions shown are for the [M-H]⁻ adduct in negative mode. Other adducts like [M+Cl]⁻ or [M+Na]⁺ in positive mode can also be used.
Protocol 2: Evaluating the Impact on the Lower Limit of Quantification (LLOQ)
Objective: To determine if the unlabeled sucralose in the IS significantly impacts the assay's LLOQ.
Methodology:
-
Prepare Samples: Prepare three sets of samples in the blank matrix:
-
Set A (Blank): Blank matrix + IS working solution.
-
Set B (LLOQ): Blank matrix + Sucralose at LLOQ concentration + IS working solution.
-
-
Analysis: Analyze multiple replicates (n=5) of each set using your validated analytical method.
-
Evaluation:
-
Calculate the average peak area of sucralose in the Blank samples (Area_Blank).
-
Calculate the average peak area of sucralose in the LLOQ samples (Area_LLOQ).
-
Determine the contribution percentage: % Contribution at LLOQ = (Area_Blank / Area_LLOQ) * 100
-
Data Presentation: LLOQ Impact Assessment
| Sample Set | Mean Sucralose Peak Area | Acceptance Criteria | Result |
| Blank (n=5) | 850 | - | - |
| LLOQ (10 ng/mL) (n=5) | 5,100 | Contribution < 20% | Pass (16.7%) |
Guideline: A common industry acceptance criterion is that the response of the analyte in the blank sample (due to IS impurity) should be no more than 20% of the response at the LLOQ.
Visualization of Key Relationships
The following diagram illustrates the logical relationship between the purity of the internal standard and the accuracy of the final reported concentration.
Caption: Relationship between IS purity and analytical accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. caymanchem.com [caymanchem.com]
Impact of source conditions on Sucralose-d6 stability in mass spectrometry.
Welcome to the technical support center for the analysis of Sucralose-d6 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing analytical methods and troubleshooting common issues related to the stability of this compound as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization mode and precursor ion for this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), this compound is most commonly analyzed in positive electrospray ionization (ESI) mode. It readily forms a sodium adduct, [M+Na]⁺, which is chemically stable and typically provides a more sensitive and robust signal compared to the deprotonated molecule, [M-H]⁻, observed in negative ion mode.[1][2] For this compound, the precursor ion to monitor is m/z 403.7.
Q2: What are the recommended product ions for quantifying this compound?
A2: For Multiple Reaction Monitoring (MRM) experiments, the following transitions for the this compound sodium adduct ([M+Na]⁺ at m/z 403.7) are commonly used:
-
Quantitative: m/z 403.7 → 367.7
-
Confirmatory: m/z 403.7 → 365.7
In negative ion mode, monitoring the transition of the deprotonated molecule [M-H]⁻ at m/z 401.1 to a fragment ion is an alternative, though often less sensitive, approach. A common transition is the loss of HCl, resulting in a fragment at m/z 365.1.
Q3: Can in-source fragmentation of this compound be a problem?
A3: Yes, excessive in-source fragmentation can lead to a reduction in the abundance of the intended precursor ion (m/z 403.7), which can negatively impact sensitivity and reproducibility. In-source decay can occur if the energy in the ion source is too high, causing the molecule to fragment before it enters the mass analyzer.[3] This is particularly relevant for the relatively labile glycosidic bond in the sucralose structure.
Q4: How does the mobile phase composition affect the stability and ionization of this compound?
A4: The mobile phase can have a significant impact on the ionization efficiency of this compound. For positive mode analysis, the presence of sodium ions is necessary for the formation of the [M+Na]⁺ adduct. This can be achieved by adding a low concentration of a sodium-containing salt (e.g., sodium acetate or sodium formate) to the mobile phase. In negative mode, the use of acidic modifiers like formic acid can suppress the ionization of sucralose and should generally be avoided. A mobile phase of water and acetonitrile or methanol is often sufficient.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the impact of mass spectrometry source conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Signal | Improper Ionization Mode: Analyzing in negative mode without optimization. | Switch to positive ESI mode to monitor the [M+Na]⁺ adduct for higher sensitivity. |
| Insufficient Sodium: Lack of sodium ions in the mobile phase for adduct formation. | Add a low concentration of a sodium salt (e.g., 5-10 mM sodium acetate) to the aqueous mobile phase. | |
| In-source Fragmentation: High source temperatures or voltages causing the precursor ion to fragment before detection. | Systematically reduce the desolvation temperature and cone/fragmentor voltage. | |
| High Signal Variability | Unstable Spray: Inconsistent nebulization due to incorrect gas flows or a dirty ion source. | Optimize nebulizer and sheath gas flow rates. Clean the ESI probe and ion transfer capillary. |
| Matrix Effects: Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of this compound. | Ensure chromatographic separation from major matrix components. Perform a post-column infusion experiment to identify regions of ion suppression. | |
| Poor Peak Shape | Suboptimal Mobile Phase: Incompatible mobile phase pH or composition. | For reversed-phase chromatography, ensure appropriate organic solvent content and consider the impact of additives. |
| Column Overload: Injecting too high a concentration of the internal standard. | Reduce the concentration of the this compound spiking solution. |
Impact of Source Conditions on this compound Stability (Quantitative Data)
While specific quantitative data on the in-source stability of this compound is not extensively published, the following table summarizes the expected impact of key ESI source parameters on the signal intensity of the [M+Na]⁺ adduct at m/z 403.7. These are general guidelines for optimization.
| Source Parameter | Low Setting | Optimal Range (Typical) | High Setting | Impact on this compound [M+Na]⁺ Signal |
| Desolvation Gas Temperature (°C) | Incomplete desolvation, leading to adducts with solvent molecules and lower signal. | 250 - 400 | Potential for thermal degradation and in-source fragmentation, reducing precursor ion intensity. | |
| Nebulizer Gas Flow (L/hr) | Large droplets, inefficient ionization, and unstable spray. | Instrument Dependent | May lead to premature solvent evaporation and unstable spray. | |
| Sheath Gas Flow (Arbitrary Units) | Poor nebulization and ion focusing. | Instrument Dependent | Can help with desolvation and ion focusing, but excessive flow may cause signal instability. | |
| Capillary/Spray Voltage (kV) | Incomplete ion formation and low signal. | 2.5 - 4.0 | Can lead to corona discharge and signal instability. May contribute to in-source fragmentation. | |
| Cone/Fragmentor Voltage (V) | Insufficient ion transmission into the mass analyzer. | 20 - 50 | High voltages will induce in-source fragmentation, reducing the precursor ion signal. |
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a simple matrix.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 10 mM Sodium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: 403.7 → 367.7 (Quantitative), 403.7 → 365.7 (Confirmatory).
-
-
Source Parameters (starting points, instrument-specific optimization required):
-
Desolvation Temperature: 350 °C.
-
Nebulizer Gas: 35 psi.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of sucralose using this compound.
Caption: Relationship between source parameters and this compound stability.
References
Best practices for preparing and storing Sucralose-d6 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation and storage of Sucralose-d6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of sucralose, meaning it contains six deuterium atoms. It is primarily used as an internal standard for the quantification of sucralose in various samples by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. The use of a deuterated standard is crucial for precise quantitation, especially when matrix effects are observed in complex samples like surface and wastewater[2].
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is slightly soluble in methanol and water[1][3]. Methanol, water, or mixtures of these solvents are commonly used for preparing stock solutions. For LC-MS applications, acetonitrile has also been used[4]. Deionized water is a suitable solvent as it does not contain ions that might react with the compound.
Q3: What is a typical concentration for a this compound stock solution?
Stock solution concentrations typically range from 1 mg/mL to 10 mg/mL. For example, a 1 mg/mL stock solution can be prepared by dissolving 1 mg of this compound in 1 mL of solvent. Another common practice is to prepare a 10 mg/mL stock solution by dissolving 0.100 g of sucralose in a 10-mL volumetric flask with ultrapure water.
Q4: How should I store the solid this compound and its stock solutions?
Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years. Stock solutions are also typically stored at -20°C or at 4°C in a refrigerator, with a shelf life of up to 6 months for a 10 mg/mL aqueous solution.
Experimental Protocols
Preparation of a 1 mg/mL this compound Stock Solution in Methanol
This protocol is suitable for preparing a primary stock solution for use as an internal standard in LC-MS analysis.
Materials:
-
This compound (solid)
-
Methanol (LC-MS grade)
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh 1 mg of this compound solid using an analytical balance.
-
Transfer the weighed solid into a 1 mL volumetric flask.
-
Add a small amount of methanol to the flask to dissolve the solid.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume of 1 mL with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled, airtight storage vial.
-
Store the stock solution at -20°C.
Preparation of Working Standard Solutions
Working solutions are typically prepared by serial dilution of the stock solution.
Procedure:
-
Prepare an intermediate stock solution by diluting the 1 mg/mL primary stock solution. For example, to make a 1 µg/mL intermediate stock, dilute 10 µL of the 1 mg/mL stock to 10 mL with the desired solvent (e.g., water-methanol mixture).
-
From the intermediate stock, prepare a series of working standard solutions to generate a calibration curve. For instance, pipette appropriate volumes of the intermediate stock into volumetric flasks and dilute to the final volume with the solvent.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Details | Reference(s) |
| Form | Solid | |
| Solubility | Slightly soluble in Methanol and Water | |
| Storage Temperature (Solid) | -20°C | |
| Stability (Solid) | ≥ 4 years at -20°C | |
| Storage Temperature (Solution) | -20°C or 4°C |
Table 2: Example Stock and Working Solution Concentrations
| Solution Type | Example Concentration | Preparation Method | Reference(s) |
| Stock Solution | 1 mg/mL | Dissolve 1 mg in 1 mL of solvent | |
| Stock Solution | 10 mg/mL | Dissolve 0.25 g in 25 mL of water | |
| Intermediate Stock | 1 µg/mL | Dilute 1 mg/mL stock solution | |
| Working Standards | 10-50 ng/mL | Serial dilution of intermediate stock |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | This compound is only slightly soluble in common solvents. | Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be attempted, but be cautious as it may affect stability. Ensure the solvent is of high purity. |
| Inconsistent Analytical Results | - Inaccurate initial weighing.- Incomplete dissolution.- Improper storage leading to degradation.- Pipetting errors during dilution. | - Use a calibrated analytical balance and ensure accurate weighing.- Visually confirm that all solid has dissolved before bringing to final volume.- Store stock solutions at the recommended temperature in airtight containers.- Use calibrated pipettes and proper pipetting techniques. |
| Precipitation of Solute After Storage | The solution may be supersaturated, or the storage temperature is too low for the solvent used. | Allow the solution to come to room temperature and vortex or sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution. |
| Contamination of Stock Solution | - Use of non-sterile equipment.- Introduction of contaminants during handling. | - Use clean, sterile glassware and pipette tips.- Work in a clean environment to prepare solutions. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound CAS#: 1459161-55-7 [m.chemicalbook.com]
- 4. Online solid phase extraction liquid chromatography tandem mass spectrometry (SPE-LC-MS/MS) method for the determination of sucralose in reclaimed and drinking waters and its photo degradation in natural waters from South Florida - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Sweetener Analysis: A Comparative Guide to Sucralose Quantification Using Isotope Dilution LC-MS/MS
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of artificial sweeteners like sucralose is paramount for food safety, environmental monitoring, and pharmaceutical formulation. This guide provides a comprehensive comparison of the robust isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing Sucralose-d6 as an internal standard, against other analytical techniques. Supported by experimental data, this document outlines the superior performance of the isotope dilution method and offers a detailed protocol for its validation.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, which can be significant in complex samples.[1][2][3] This approach ensures a higher degree of accuracy and precision compared to methods relying on external calibration.
Method Performance: A Quantitative Comparison
The analytical performance of the this compound isotope dilution LC-MS/MS method has been rigorously validated and compared with alternative techniques. The following tables summarize key validation parameters, demonstrating the method's sensitivity, accuracy, and precision.
Table 1: Comparison of Method Validation Parameters for Sucralose Quantification
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Matrix | Reference |
| LC-MS/MS with this compound | 10–500 ng/mL | 10 ng/mL | 110.3% | ≤15% | Human Plasma, Amniotic Fluid, Breast Milk | [4][5] |
| LC-MS/MS with this compound | 10–2000 ng/L | 9.4 µg/L (foods) | 101% | <6.5% | Foods | |
| Online SPE-LC-MS/MS with this compound | 10–2000 ng/L | 8.5 ng/L (drinking water), 45 ng/L (reclaimed water) | 85-113% | Not Specified | Environmental Waters | |
| HPLC-ELSD | 20.26–405.2 μg/mL | 6.53 µg/mL | 99.6–105.3% | Not Specified | Canned Food, Soft Drinks, Candies | |
| HPTLC-Fluorescence | 30–150 ng/spot | 6 mg/L | 98–101% | 9–21% | Beverages | |
| GC-MS (derivatization) | 0.2–40 g/L | Not Specified | Not Specified | Not Specified | Urine | |
| UV-Vis Spectrophotometry (derivatization) | 0.1–1.2 g/L | 0.07 g/L | Not Specified | Not Specified | Artificial Sweeteners |
Table 2: LC-MS/MS Parameters for Sucralose and this compound
| Parameter | Sucralose | This compound | Reference |
| Precursor Ion (m/z) | 395.1 (Negative Mode) | 403.1 (Negative Mode) | |
| 397 (Negative Mode) | 403 (Negative Mode) | ||
| 419.0038 ([M+Na]+, Positive Mode) | Not Specified | ||
| Product Ion (m/z) | 359.1 | 366.6 | |
| 359, 361 | 367 | ||
| 221.0187, 238.9848 (from [M+Na]+) | Not Specified |
Experimental Protocol: Method Validation for Sucralose Quantification using LC-MS/MS and this compound
This protocol outlines the key steps for validating an analytical method for the quantification of sucralose in a given matrix using this compound as an internal standard.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare a primary stock solution of sucralose and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Prepare intermediate stock solutions by diluting the primary stocks.
-
Create a series of calibration standards by spiking the appropriate matrix with known concentrations of sucralose. A typical range is 10 to 500 ng/mL.
-
Add a constant concentration of the this compound internal standard to all calibration standards, quality control (QC) samples, and unknown samples.
-
Prepare low, medium, and high concentration QC samples in the same manner as the calibration standards.
2. Sample Preparation:
-
For liquid samples such as beverages or water, a simple dilution and filtration may be sufficient.
-
For more complex matrices like plasma, breast milk, or food, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable reversed-phase column, such as a C18 column, for the separation of sucralose. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both sucralose and this compound (as detailed in Table 2). Electrospray ionization (ESI) in negative mode is commonly used.
4. Method Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (sucralose/Sucralose-d6) against the concentration of sucralose. A linear regression analysis should yield a correlation coefficient (R²) greater than 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5 or more) on different days to determine the intra- and inter-day accuracy (as percent recovery) and precision (as relative standard deviation, RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Recovery: Assess the extraction efficiency by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Evaluate the stability of sucralose in the matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
Visualizing the Workflow
The following diagram illustrates the logical flow of the method validation process for sucralose quantification.
Caption: Workflow for sucralose quantification method validation.
Alternative Analytical Approaches
While LC-MS/MS with isotope dilution is the gold standard, other methods are available, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC) with detectors such as Refractive Index (RI) , Evaporative Light Scattering (ELSD) , or Ultraviolet (UV) (after derivatization) can be used. However, these methods often lack the sensitivity and selectivity of mass spectrometry and are more susceptible to matrix interferences. Sucralose itself lacks a strong chromophore, necessitating derivatization for UV detection, which adds complexity to the sample preparation process.
-
Gas Chromatography-Mass Spectrometry (GC-MS) has been employed but requires derivatization of the polar sucralose molecule to make it volatile.
-
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and faster alternative for some applications, particularly in beverage analysis.
References
- 1. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sucralose-d6 and Carbon-13 Labeled Sucralose as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in mass spectrometry-based bioanalytics, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of two isotopically labeled internal standards for sucralose analysis: deuterated sucralose (Sucralose-d6) and carbon-13 labeled sucralose (
13
C-Sucralose). While this compound is a commercially available and widely used internal standard, the application of 13
13
Executive Summary
The ideal internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other analytical variabilities. Based on the fundamental principles of isotope labeling,
13
C-labeled sucralose is theoretically the superior internal standard compared to this compound. The primary advantages of 13
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound from various studies. Data for
13
C-sucralose is not readily available in the reviewed literature, highlighting a significant gap in current analytical research.
Table 1: General Characteristics
| Characteristic | This compound | Carbon-13 Labeled Sucralose |
| Label Type | Deuterium (
| Carbon-13 (
|
| Molecular Weight | Approx. 403.7 g/mol | Varies based on number of
|
| Commercial Availability | Readily available | Not widely available |
| Relative Cost | Lower | Higher (inferred) |
Table 2: Analytical Performance Parameters (from published methods for sucralose analysis)
| Parameter | This compound as Internal Standard | Carbon-13 Labeled Sucralose as Internal Standard |
| Recovery | 85% - 113% in river water[1] | Not Available |
| Matrix Effect Compensation | Crucial for precise quantitation in wastewater and surface water[2] | Expected to be superior to this compound |
| Limit of Detection (LOD) for Sucralose | 0.02 mg/kg in spirits, 0.1 mg/kg in other samples[1][3] | Not Available |
| Limit of Quantification (LOQ) for Sucralose | 10 ng/mL in plasma[4] | Not Available |
| Linearity (r²) | >0.99 | Not Available |
Key Performance Differences: A Deeper Dive
Chromatographic Co-elution:
-
This compound: Deuterium labeling can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be particularly problematic in high-resolution chromatography, potentially affecting the accuracy of quantification if the peaks are not perfectly integrated.
-
C-Sucralose: Carbon-13 labeling results in a negligible difference in polarity and hydrophobicity compared to the native molecule. Consequently,13 C-labeled standards almost perfectly co-elute with the unlabeled analyte, providing more reliable compensation for matrix effects that occur at the same retention time.13
Isotopic Stability:
-
This compound: Deuterium atoms, especially those attached to heteroatoms or activated carbon atoms, can sometimes be susceptible to back-exchange with protons from the solvent or matrix. While the deuterium atoms in this compound are generally stable, the theoretical potential for exchange exists.
-
C-Sucralose: Carbon-13 atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions, ensuring the isotopic integrity of the standard.13
Experimental Protocols
Below are detailed methodologies for the use of an internal standard in a typical LC-MS/MS workflow for sucralose quantification. While the protocol is described for this compound, it is directly applicable to
13
C-sucralose.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract sucralose from a complex matrix (e.g., beverage, plasma) and remove interfering substances.
-
Materials: Oasis HLB SPE cartridges, methanol, water (LC-MS grade), 5% formic acid.
-
Procedure:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the sample (previously spiked with a known concentration of this compound or
C-sucralose).13 -
Wash the cartridge with 5 mL of 5% formic acid in water to remove polar interferences.
-
Elute the sucralose and the internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify sucralose and its internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of sucralose from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sucralose: m/z 395.0 -> 359.0
-
This compound: m/z 401.0 -> 365.0 (hypothetical, exact transition may vary based on labeling pattern)
-
C-Sucralose (e.g.,13 C13 -Sucralose): m/z 401.0 -> 365.0 (hypothetical, exact transition may vary based on labeling pattern)6
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
-
Mandatory Visualizations
Caption: Experimental workflow for sucralose quantification using an internal standard.
Caption: Logical comparison of internal standard properties.
Conclusion and Recommendations
For the highest level of accuracy and precision in the quantitative analysis of sucralose,
13
C-labeled sucralose is the theoretically preferred internal standard . Its ability to co-elute perfectly with the native analyte provides the most effective compensation for matrix effects and other sources of analytical variability.
However, This compound remains a practical and widely accepted choice . It is commercially available and has been successfully used in numerous validated analytical methods. When using this compound, it is crucial to thoroughly validate the method to ensure that any potential chromatographic shifts do not compromise the quality of the data.
For drug development and clinical studies where data integrity is of utmost importance, the investment in synthesizing or obtaining
13
C-sucralose would be justified by the increased reliability and robustness of the analytical method. Further research and development of commercially available 13
References
- 1. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for the analysis of sucralose with electrospray LC/MS in recipient waters and in sewage effluent subjected to tertiary treatment technologies | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Superior Accuracy and Precision in Sucralose Analysis with Deuterated Standards
An Essential Tool for Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the artificial sweetener sucralose, particularly in complex matrices such as environmental samples, food products, and biological fluids, the use of a deuterated internal standard is crucial for achieving the highest levels of accuracy and precision. This guide provides a comparative overview of analytical performance for sucralose quantification with and without the use of a deuterated internal standard, supported by experimental data from various studies. The evidence strongly indicates that isotope dilution mass spectrometry, which employs a deuterated standard like sucralose-d6, offers significant advantages over methods relying on external calibration or non-isotopically labeled internal standards.
The primary challenge in sucralose quantification is the "matrix effect," where co-eluting, undetected components in the sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate and imprecise results. A deuterated internal standard, such as this compound, is chemically and physically almost identical to the non-labeled sucralose. Consequently, it experiences the same variations in sample preparation, chromatography, and ionization, effectively normalizing the analytical response and correcting for these matrix-induced errors.
Comparative Analysis of Quantitative Performance
The following tables summarize the performance of sucralose analysis in various matrices, comparing methods that utilize a deuterated internal standard with those that do not.
Table 1: Sucralose Analysis in Food and Beverage Matrices
| Analytical Method | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| LC-MS/MS | Various Foodstuffs | This compound | 101 (mean) | < 6.5 | In-house validation data demonstrated high accuracy and precision across a range of food products.[1] |
| HPTLC with Fluorescence Detection | Beverages | None (External Standard) | 98 - 101 | 9 - 16 (Repeatability) | An inter-laboratory comparison showed good recovery but higher variability in precision compared to methods using deuterated standards. |
| LC-MS/MS | Cola Beverage | None (External Standard with matrix spikes) | 72 - 114 | < 13 | Matrix spikes showed a wide range of accuracy, indicating significant matrix effects that may not be fully compensated without a co-eluting internal standard.[2] |
Table 2: Sucralose Analysis in Environmental Water Matrices
| Analytical Method | Matrix | Internal Standard | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Findings |
| LC-MS/MS | Drinking Water | This compound | Absolute: 85 ± 7; Relative: 99 | Not Reported | The relative recovery, which corrects for matrix effects and extraction efficiency using the internal standard, was significantly higher and more consistent than the absolute recovery.[3] |
| LC-MS/MS | Surface and Wastewater | This compound | Not explicitly stated, but use is deemed "crucial for precise quantitation" | Not Reported | Strong ion suppression was observed in these complex matrices, highlighting the necessity of a deuterated standard to ensure accurate results.[4][5] |
| GC-MS | Groundwater | This compound | Not explicitly stated, but described as a "more robust methodological approach" | Not Reported | This method, employing a deuterated internal standard, was noted as an improvement over a previously developed method that did not use an internal standard. |
| LC-MS/MS | Wastewater | Gemfibrozil (non-isotopic IS) vs. This compound | Quantitation was 15% lower with gemfibrozil | Not Reported | Direct comparison showed that the non-isotopic internal standard did not correct for matrix effects as effectively as the deuterated standard, leading to lower accuracy. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the analytical conditions.
Method 1: LC-MS/MS Analysis of Sucralose in Foodstuffs with Deuterated Internal Standard
-
Sample Preparation: The dissolved food sample is spiked with a known amount of this compound. Carrez solutions are added for clarification, followed by solid-phase extraction (SPE) for further purification.
-
Chromatography: A Luna C18 column is used for chromatographic separation.
-
Mass Spectrometry: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions monitored are m/z 395 > 359, 397 > 359, and 397 > 361 for sucralose, and m/z 403 > 367 for the internal standard (this compound).
Method 2: LC-MS/MS Analysis of Sucralose in Drinking Water with Deuterated Internal Standard
-
Sample Preparation: 40 µL of the sample extract is transferred to an autosampler vial containing 60 µL of a this compound internal standard solution. The mixture is then diluted to a final composition of 46% methanol and 54% deionized water.
-
Mass Spectrometry: Sucralose is quantified using the (M-H)⁻ precursor ion at m/z 395.0 and the Cl⁻ product ion at m/z 35.0. The internal standard is measured using the (M-H)⁻ precursor ion at m/z 403.0 and the Cl⁻ product ion at m/z 35.0 to avoid interference from naturally occurring isotopes of sucralose.
Method 3: HPTLC Analysis of Sucralose in Beverages (External Standard)
-
Sample Preparation: Samples are diluted, degassed, and filtered if necessary before direct application to the HPTLC plate.
-
Chromatography: Separation is performed on amino-bonded silica gel HPTLC plates with a mobile phase of acetonitrile and water.
-
Detection: The developed plate is heated to 190°C, and sucralose is quantified using both ultraviolet absorption and fluorescence measurement modes.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for sucralose analysis using a deuterated internal standard, highlighting the key stages where this standard provides critical advantages.
Caption: Workflow for sucralose analysis with a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usgs.gov [usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. wakullaspringsalliance.org [wakullaspringsalliance.org]
A Comparative Guide to Inter-laboratory Validated Analytical Methods for Sucralose
This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of sucralose in various matrices, with a focus on inter-laboratory validation data. It is intended for researchers, scientists, and professionals in the drug development and food industries who require robust and reliable methods for sucralose analysis.
Comparison of Analytical Method Performance
The following tables summarize the quantitative performance characteristics of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC) with various detectors, and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of sucralose. The data is compiled from inter-laboratory and single-laboratory validation studies.
Table 1: Performance Characteristics of HPTLC for Sucralose in Beverages
| Parameter | UV Detection | Fluorescence Detection |
| Recovery | 104% - 125% (Average 112%)[1] | 98% - 101% (Average 100%)[1] |
| RSDr (%) | 10% - 31%[1] | 9% - 16%[1] |
| RSDR (%) | 14% - 31%[1] | 9% - 21% |
| LOQ (mg/L) | 6 | 6 |
| Linearity | 30 - 150 ng/spot | 30 - 150 ng/spot |
| Data from an inter-laboratory comparison involving 14 laboratories in five countries. |
Table 2: Performance Characteristics of HPLC Methods for Sucralose
| Parameter | HPLC-ELSD (Beverages) | HPLC-MS/MS (Human Plasma) | HPLC-RID (Drinks) |
| Recovery | 90% - 108% | Within ±15% of nominal | 94% - 108% |
| RSDr (%) | <10% (as RSDR) | ≤15% (interassay precision) | 3.6% |
| RSDR (%) | <10% | Not Available | Not Available |
| LOQ | ≤ 4.0 µg/mL | 10 ng/mL | 0.0024 g/kg (as LOD) |
| Linearity | r² ≥ 0.99 | 10 - 500 ng/mL | 20 - 400 mg/L (r=0.9999) |
| HPLC-ELSD data from a collaborative trial. HPLC-MS/MS and HPLC-RID data from single-laboratory validation studies. |
Table 3: Performance Characteristics of GC-MS for Sucralose
| Parameter | GC-MS (Urine) | GC-ECD (Drinks) |
| Recovery | 95.8% - 121.9% | 90.0% - 94.5% |
| RSDr (%) | <15% | 0.6% - 2.5% |
| RSDR (%) | Not Available | Not Available |
| LOQ | 10 mg/L | 0.23 mg/kg (as LOD) |
| Linearity | 0 - 325 mg/L | 0.02 - 1.2 mg/mL (R=0.9994) |
| Data from single-laboratory validation studies. |
Experimental Workflows and Validation Logic
The following diagrams illustrate the typical workflow of an inter-laboratory validation study and the logical relationship between key validation parameters.
Figure 1. General workflow of an inter-laboratory validation study.
Figure 2. Logical relationship between analytical method validation parameters.
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
High-Performance Thin-Layer Chromatography (HPTLC) for Sucralose in Beverages
This method was subject to an inter-laboratory comparison with 14 participating laboratories.
-
Sample Preparation: Carbonated beverages are degassed. Samples are diluted with methanol and water. If necessary, samples are filtered through a 0.45 µm syringe filter.
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with amino-bonded silica gel 60.
-
Mobile Phase: Acetonitrile and water.
-
Application: Samples are applied directly to the HPTLC plate.
-
-
Derivatization: The developed plate is heated at 190°C. This reagent-free derivatization causes sucralose to form a fluorescent and UV-active spot.
-
Detection and Quantification:
-
UV Detection: Densitometric measurement in absorption mode.
-
Fluorescence Detection: Densitometric measurement in fluorescence mode.
-
Quantification: Based on a calibration curve prepared from sucralose standards.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Sucralose in Beverages
The following protocol is based on a method validated in a collaborative trial for the simultaneous determination of nine sweeteners.
-
Sample Preparation:
-
A simple "dilute-and-shoot" approach is often sufficient for beverages.
-
For more complex matrices, a solid-phase extraction (SPE) clean-up may be employed.
-
-
Chromatography:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid/triethylamine/water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Detection:
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer and Evaporator Temperatures: Optimized for the mobile phase composition and flow rate.
-
Gas Flow: Adjusted to optimize signal-to-noise ratio.
-
-
Quantification: An external standard calibration curve is used for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sucralose in Human Matrices
This method was validated for the simultaneous quantification of four artificial sweeteners in human plasma, umbilical cord blood, amniotic fluid, and breast milk.
-
Sample Preparation: Protein precipitation is performed on the biological samples.
-
Chromatography:
-
Column: A polar-modified C18 column (e.g., Luna Omega Polar C18, 2.1 × 50 mm, 1.6 µm) is suitable.
-
Mobile Phase: Gradient elution with a mixture of water and methanol, both containing a suitable additive for ionization (e.g., ammonium acetate).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for sucralose are monitored.
-
-
Quantification: Quantification is typically performed using an isotopically labeled internal standard (e.g., sucralose-d6) and a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sucralose in Urine
This protocol is based on a validated method for the analysis of sugars in urine.
-
Sample Preparation and Derivatization:
-
Urine samples are subjected to a clean-up procedure.
-
Sucralose is a non-volatile compound and requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization technique where hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
-
-
Chromatography:
-
Column: A capillary column suitable for the analysis of derivatized sugars.
-
Carrier Gas: Helium is typically used.
-
Temperature Program: A temperature gradient is employed to separate the derivatized sucralose from other sample components.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized sucralose.
-
-
Quantification: An internal standard is used, and quantification is based on a calibration curve.
References
The Gold Standard for Sucralose Analysis: Determining Limits of Detection and Quantification with Sucralose-d6
A comprehensive guide for researchers, scientists, and drug development professionals on the superior performance of isotope dilution mass spectrometry for the ultra-trace quantification of sucralose. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to establish the limits of detection (LOD) and quantification (LOQ) for sucralose, leveraging the precision of the deuterated internal standard, Sucralose-d6.
The artificial sweetener sucralose is increasingly prevalent in food products, pharmaceuticals, and, consequently, in environmental matrices. Accurate and sensitive quantification at trace levels is paramount for food safety, environmental monitoring, and pharmacokinetic studies. This guide details the industry-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ this compound as an internal standard to correct for matrix effects and variations in instrument response, ensuring the highest degree of accuracy and precision.
Superior Performance with Isotope Dilution
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for precise quantitation, especially in complex matrices like surface and wastewater, where matrix effects can be significant.[1][2] this compound, containing six deuterium atoms, co-elutes with the native analyte and exhibits identical chemical and physical properties, allowing for reliable correction of signal suppression or enhancement.[3]
Comparative Analysis of Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most sensitive and selective technique for the determination of sucralose.[1][2] Alternative methods, such as gas chromatography-mass spectrometry (GC-MS) after derivatization and high-performance liquid chromatography with ultraviolet (HPLC-UV) or evaporative light scattering detection (ELSD), generally exhibit higher detection limits and are more susceptible to interferences.
Data Summary: LOD and LOQ of Sucralose
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for sucralose achieved by various analytical methods, highlighting the enhanced sensitivity provided by LC-MS/MS with this compound.
| Analytical Method | Sample Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Environmental Water | This compound | 15 ng/L | - | |
| Online SPE-LC-MS/MS | Deionized Water | This compound | 4.5 ng/L | - | |
| Online SPE-LC-MS/MS | Drinking Water | This compound | 8.5 ng/L | - | |
| Online SPE-LC-MS/MS | Reclaimed Water | This compound | 45 ng/L | - | |
| LC-Q-TOF-MS | Environmental Water | This compound | 400 ng/L | - | |
| LC-MS/MS | Human Plasma | This compound | - | 10 ng/mL | |
| HPLC-ELSD | Soft Drinks, Candies | - | 1.96 µg/mL | 6.53 µg/mL | |
| HPTLC | Beverages | - | - | 6 mg/L | |
| GC-MS (with derivatization) | Wastewater | Deuterated Internal Standard | 21.8 ng/L | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline a typical experimental workflow for the determination of sucralose LOD and LOQ using LC-MS/MS and this compound.
Sample Preparation: Solid-Phase Extraction (SPE)
For complex matrices such as environmental water, a sample clean-up and pre-concentration step is often necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The reconstituted sample extract is then injected into the LC-MS/MS system for separation and detection.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of sucralose.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate, is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) is the most common technique. While sucralose can be detected in both positive and negative ion modes, positive ion mode often provides higher sensitivity, detecting the sodium adduct [M+Na]+ at m/z 419.0038. In negative ion mode, the deprotonated molecule [M-H]- is observed at m/z 395.0073.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both sucralose and this compound.
Typical MRM Transitions for Sucralose and this compound:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Sucralose | 397 (from [M-H]- isotope pattern) | Varies (e.g., 359.0306, 34.9694) | Negative |
| Sucralose | 419.0038 ([M+Na]+) | Varies (e.g., 221.0187, 238.9848) | Positive |
| This compound | 403.1 | 366.6 | Negative |
Determination of LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) are determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
Conclusion
For the sensitive and accurate determination of sucralose in various matrices, the use of liquid chromatography-tandem mass spectrometry with this compound as an internal standard is the unequivocal method of choice. This approach effectively mitigates matrix-induced inaccuracies and provides the low limits of detection and quantification required for rigorous scientific investigation and regulatory compliance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for laboratories aiming to establish robust and reliable analytical methods for sucralose.
References
The Gold Standard for Sucralose Analysis: Justification for a Deuterated Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sucralose, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of analytical approaches, underscoring the justification for using a deuterated internal standard, supported by experimental data from various studies.
The primary challenge in quantifying sucralose, especially in complex matrices such as food products, beverages, and biological fluids, is the potential for variability introduced during sample preparation and analysis. These variations can arise from inconsistent sample recovery, matrix effects in the mass spectrometer, and fluctuations in instrument response.[1] To compensate for these variables, an internal standard is crucial.
While various compounds can be employed as internal standards, a stable isotope-labeled (SIL) internal standard, such as deuterated sucralose (sucralose-d6), is widely regarded as the gold standard.[2] This is because a deuterated internal standard is chemically and physically almost identical to the analyte of interest (sucralose), ensuring that it behaves similarly throughout the entire analytical process. This co-elution and similar ionization behavior allow it to effectively normalize for variations, leading to significantly improved accuracy and precision.[3]
Performance Comparison: Deuterated vs. Alternative Internal Standards
The use of a deuterated internal standard like this compound is critical for precise quantification, particularly in complex samples where matrix effects are prominent.[1][4] Structural analogs or other compounds may not co-elute perfectly with sucralose and can be affected differently by matrix components, leading to inaccurate results. In some cases, without an internal standard, quantitative analysis is considered impossible due to fluctuations in detector response.
The following table summarizes typical performance data for sucralose analysis using a deuterated internal standard, as reported in various scientific studies. This is contrasted with the potential performance of methods using a non-deuterated (structural analog) internal standard or no internal standard, based on established analytical principles.
| Performance Metric | Deuterated Internal Standard (this compound) | Non-Deuterated Internal Standard (Structural Analog) | No Internal Standard |
| Accuracy (% Recovery) | 88.1% - 101% | Potentially lower and more variable due to differential matrix effects. | Highly variable and unreliable. |
| Precision (% CV) | ≤15% | Often >15%, especially in complex matrices. | High variability, often unacceptable for quantitative analysis. |
| Matrix Effect Compensation | High (Co-elution and similar ionization) | Partial to Low (Different retention times and ionization efficiencies) | None |
| Reliability | High | Moderate to Low | Low |
Experimental Protocols
A typical experimental workflow for the analysis of sucralose using a deuterated internal standard involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: A known concentration of the deuterated internal standard (this compound) is added to the sample at the beginning of the preparation process.
-
Extraction: The sucralose and the internal standard are extracted from the sample matrix. For liquid samples, this may involve a simple dilution. For more complex matrices, a solid-phase extraction (SPE) may be necessary.
-
Reconstitution: The extracted sample is then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where sucralose and this compound are separated from other matrix components on a C18 analytical column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass transitions for both sucralose and this compound, allowing for their simultaneous detection and quantification. Ionization is typically achieved using electrospray ionization (ESI) in negative mode.
-
Quantification: The concentration of sucralose in the original sample is determined by calculating the ratio of the peak area of sucralose to the peak area of the known amount of this compound.
Mandatory Visualizations
The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow.
Figure 1. Logical workflow illustrating how a deuterated internal standard corrects for analytical variability.
Figure 2. A typical experimental workflow for sucralose analysis using a deuterated internal standard.
References
A Comparative Guide to Internal Standards for Sucralose Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sucralose, a widely used artificial sweetener, is critical in various fields, from food safety and quality control to environmental monitoring and pharmaceutical analysis. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results, particularly when employing chromatographic techniques coupled with mass spectrometry. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and instrument response.
This guide provides a comprehensive comparison of the performance of different internal standards used for the quantification of sucralose, with a focus on experimental data to support the selection of the most suitable IS for a given application. The primary internal standards discussed are the isotopically labeled sucralose-d6 and the structurally analogous compounds myo-inositol and warfarin sodium .
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development for sucralose quantification. The ideal IS should have similar physicochemical properties to sucralose to ensure it behaves similarly during sample extraction, derivatization (if any), and chromatographic separation. Most importantly, it should not be naturally present in the samples being analyzed.
This compound , a stable isotope-labeled version of sucralose, is widely regarded as the gold standard for sucralose quantification, especially in complex matrices.[1] Its chemical and physical properties are nearly identical to those of sucralose, leading to very similar extraction recoveries and ionization efficiencies in mass spectrometry.[2][3] This minimizes variability and improves the accuracy and precision of the analytical method.[1][4]
Myo-inositol , a naturally occurring carbocyclic sugar, has been utilized as an internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis of sucralose following silylation. Its structural similarity to the derivatized sucralose allows it to compensate for variations in the derivatization and injection process. However, as a natural product, its presence in certain samples could interfere with the analysis.
Warfarin sodium has been employed as an internal standard in multi-sweetener methods using high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS). While structurally different from sucralose, its selection is based on its ability to elute without interfering with the analytes of interest and to compensate for variations in the ESI-MS process for a range of sweeteners.
The following table summarizes the performance data for these internal standards based on published analytical methods. It is important to note that these data are not from a direct head-to-head comparison but are compiled from individual method validation studies.
| Performance Metric | This compound | Myo-inositol (for GC-MS) | Warfarin Sodium (for HPLC-ESI-MS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | >0.998 |
| Accuracy (% Recovery) | 88.1-98.5% in various foods | 95.8-121.9% in urine | Not explicitly reported for sucralose |
| Precision (%RSD) | <15% | <15% | Not explicitly reported for sucralose |
| Limit of Quantification (LOQ) | 0.5 µg/g in beverages | 10 mg/L in urine | 0.30 µg/mL in standard solution |
| Matrix Effect Compensation | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for sucralose quantification using the discussed internal standards.
Sucralose Quantification using this compound by LC-MS/MS
This method is suitable for a wide range of matrices, including beverages, food products, and biological fluids.
Sample Preparation:
-
Homogenize solid samples.
-
Extract sucralose with water or a methanol/water mixture.
-
Spike the extract with a known concentration of this compound.
-
Clean up the extract using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Luna C18)
-
Mobile Phase: Gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
Flow Rate: 0.2 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sucralose: m/z 395 → 359
-
This compound: m/z 401 → 365 (or other appropriate fragment)
-
References
- 1. researchgate.net [researchgate.net]
- 2. Advancements and Challenges in Sucralose Determination: A Comparative Review of Chromatographic, Electrochemical, and Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sucralose Quantification: Cross-Validation of HPLC-MS/MS and GC-MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic compounds like sucralose is paramount. This guide provides a comprehensive comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of sucralose. We present a synthesis of experimental data, detailed methodologies, and visual workflows to facilitate an informed choice of analytical strategy.
The selection of an appropriate analytical method is critical for the robust quantification of sucralose in various matrices, from pharmaceutical formulations to environmental samples. Both HPLC-MS/MS and GC-MS offer high sensitivity and selectivity; however, they operate on different principles and present distinct advantages and limitations.
Methodological Overview
HPLC-MS/MS is a powerful technique that separates compounds in a liquid phase followed by mass analysis. It is highly sensitive and specific, often considered the gold standard for quantifying trace levels of compounds in complex mixtures. One of its key advantages for sucralose analysis is the ability to directly measure the thermally labile and polar sucralose molecule without the need for chemical modification.
GC-MS, on the other hand, separates volatile and thermally stable compounds in a gaseous phase before mass analysis. For non-volatile compounds like sucralose, a derivatization step is mandatory to increase their volatility and thermal stability. A common approach for sucralose is silylation, where hydroxyl groups are replaced with trimethylsilyl (TMS) groups. While this adds a step to the sample preparation, GC-MS can provide excellent chromatographic resolution and is a well-established technique in many laboratories.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for HPLC-MS/MS and GC-MS methods for sucralose analysis, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Performance Parameter | HPLC-MS/MS | GC-MS | References |
| Limit of Detection (LOD) | 15 ng/L - 0.23 mg/kg | 0.25 ng (on column) - 21.8 ng/L | [1][2][3][4] |
| Limit of Quantification (LOQ) | 0.1 µg/g - 6.53 µg/mL | Not explicitly stated in all sources | [3] |
| Linearity (Range) | 10-500 ng/mL, 0.2-40 g/L | 0.005–0.06 mg/mL | |
| Recovery | 75% - 120% | 90.0% - 94.5% | |
| Precision (%RSD) | <15% | 0.6% - 2.5% |
Experimental Protocols
HPLC-MS/MS Method for Sucralose Analysis
This protocol is a generalized representation based on common practices.
-
Sample Preparation:
-
For liquid samples (e.g., beverages, water), dilute the sample with the initial mobile phase.
-
For solid samples, perform a solid-liquid extraction using a suitable solvent (e.g., methanol/water mixture), followed by centrifugation and filtration.
-
For complex matrices like plasma or milk, a protein precipitation step (e.g., with acetonitrile) is typically required, followed by centrifugation and filtration of the supernatant.
-
Solid-phase extraction (SPE) can be employed for sample clean-up and pre-concentration to enhance sensitivity.
-
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for reversed-phase chromatography.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) is typically used, which can be operated in either positive or negative ion mode. For sucralose, both modes have been successfully applied. In positive mode, it is often detected as a sodium adduct [M+Na]+, while in negative mode, the deprotonated molecule [M-H]- is observed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
GC-MS Method for Sucralose Analysis
This protocol outlines the general steps for sucralose analysis by GC-MS, including the critical derivatization step.
-
Sample Preparation and Derivatization:
-
Similar initial extraction and clean-up steps as for HPLC-MS/MS may be necessary depending on the matrix.
-
The crucial step is the derivatization of sucralose to make it volatile. This is commonly achieved through silylation, where the sample extract is dried down and reacted with a silylating agent (e.g., a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine) to form the trimethylsilyl (TMS) ether of sucralose. Another approach involves acetylation using acetic anhydride.
-
An internal standard, such as a deuterated version of sucralose, is often added before derivatization to correct for variations in the reaction and analysis.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized sucralose from other components in the sample.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized sucralose to enhance sensitivity and selectivity.
-
Workflow and Logic Diagrams
To visually represent the methodologies and the cross-validation logic, the following diagrams have been generated using the Graphviz DOT language.
Caption: Comparative experimental workflows for HPLC-MS/MS and GC-MS analysis of sucralose.
Caption: Logical flow for the cross-validation of HPLC-MS/MS and GC-MS methods.
Conclusion and Recommendations
Both HPLC-MS/MS and GC-MS are viable and robust techniques for the quantification of sucralose. The choice between them will largely depend on the specific requirements of the analysis, the available instrumentation, and the nature of the sample matrix.
-
HPLC-MS/MS is generally the preferred method for its higher sensitivity and simpler sample preparation, as it does not require a derivatization step. This makes it particularly suitable for high-throughput analysis and for thermally labile compounds. The technique has shown excellent performance in a wide range of matrices, including complex biological fluids.
-
GC-MS is a reliable alternative, especially in laboratories where it is a well-established technique. While the mandatory derivatization step adds to the sample preparation time and can be a source of variability, the method provides high chromatographic resolution and sensitivity.
For researchers requiring the utmost sensitivity and a more streamlined workflow, HPLC-MS/MS is recommended. For laboratories with existing GC-MS expertise and instrumentation, this technique remains a powerful tool for sucralose analysis, provided that the derivatization step is carefully optimized and controlled. A thorough cross-validation, as outlined in this guide, is essential when developing or transferring methods to ensure data accuracy and reliability.
References
Evaluating Analytical Method Robustness with Sucralose-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. The robustness of a method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical aspect of validation. This guide provides a comprehensive evaluation of the use of Sucralose-d6 as an internal standard to assess and enhance the robustness of analytical methods for the quantification of sucralose.
This document objectively compares the performance of an analytical method using the isotopically labeled internal standard this compound against methods that do not employ such a standard. The information presented is supported by a detailed experimental protocol and comparative data, demonstrating the superior consistency and reliability conferred by this compound.
The Critical Role of Internal Standards in Robustness Testing
An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. The IS is added in a constant amount to all samples, standards, and blanks. By monitoring the ratio of the analyte signal to the IS signal, variations introduced during sample preparation and analysis can be effectively compensated.
Isotopically labeled internal standards, such as this compound, are considered the gold standard for quantitative analysis, particularly in mass spectrometry-based methods.[1] this compound has the same chemical structure as sucralose, but six of its hydrogen atoms are replaced with deuterium. This results in a molecule that behaves nearly identically to sucralose during extraction, chromatography, and ionization, but has a different mass-to-charge ratio (m/z), allowing for its separate detection by a mass spectrometer.[2][3]
The use of a deuterated internal standard like this compound is crucial for achieving precise quantitation, especially in complex matrices such as environmental water samples, food, and biological fluids, where matrix effects can cause significant signal suppression or enhancement.[4][5]
Comparative Performance in Robustness Testing
To evaluate the robustness of an analytical method, deliberate variations are introduced to the method parameters, and the impact on the analytical results is observed. The use of this compound as an internal standard significantly mitigates the effects of these variations, leading to more consistent and reliable results.
Table 1: Comparison of Analytical Method Performance Under Robustness Challenges
| Robustness Parameter Varied | Expected Outcome without Internal Standard | Expected Outcome with this compound Internal Standard | Rationale for Improved Robustness with this compound |
| Variation in Mobile Phase pH (±0.2 units) | Potential shift in retention time and changes in analyte peak shape and intensity, leading to higher variability in quantification. | Minimal impact on the analyte/IS peak area ratio, resulting in consistent quantification. | Sucralose and this compound exhibit identical chromatographic shifts in response to pH changes, maintaining a stable peak area ratio. |
| Change in Mobile Phase Composition (±2% organic) | Altered retention times and potential changes in ionization efficiency, leading to inaccurate results. | Consistent analyte/IS peak area ratio, ensuring accurate quantification despite chromatographic shifts. | Co-elution of the analyte and internal standard ensures that both are subjected to the same changes in ionization efficiency. |
| Fluctuation in Column Temperature (±5 °C) | Shift in retention times and potential for altered peak shapes, affecting reproducibility. | Stable analyte/IS peak area ratio, leading to reproducible results. | Both compounds are equally affected by temperature-induced changes in chromatography. |
| Variation in Injection Volume (±10%) | Direct correlation between injection volume and analyte response, leading to significant quantitative errors. | The analyte/IS peak area ratio remains constant, compensating for variations in the injected amount. | The ratio of analyte to internal standard is independent of the absolute amount injected. |
| Sample Matrix Effects | Signal suppression or enhancement of the analyte, leading to underestimation or overestimation of the true concentration. | The internal standard experiences the same matrix effects as the analyte, providing effective normalization and accurate results. | The chemical and physical similarity of this compound to sucralose ensures it is affected by the matrix in the same way. |
Experimental Protocol for Robustness Testing
This protocol describes a robustness study for the quantification of sucralose in a beverage matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Sucralose analytical standard
-
This compound internal standard
-
HPLC-grade methanol and water
-
Formic acid
-
Beverage matrix (e.g., sucralose-free soft drink)
2. Standard and Sample Preparation:
-
Prepare a stock solution of sucralose (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a working internal standard solution of this compound (1 µg/mL) in 50:50 methanol:water.
-
Prepare calibration standards by spiking appropriate amounts of the sucralose stock solution into the beverage matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the beverage matrix.
-
For all calibration standards, QC samples, and analytical samples, add a fixed volume of the this compound working solution.
3. HPLC-MS/MS Method:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate sucralose from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Sucralose: Precursor ion m/z 395.1 → Product ion m/z 359.1
-
This compound: Precursor ion m/z 403.1 → Product ion m/z 366.6
-
4. Robustness Study Design:
-
A set of method parameters are deliberately varied from the nominal conditions.
-
The effect of these variations on the analytical results is evaluated.
-
The following parameters and their variations are suggested:
-
Mobile Phase pH: Nominal, +0.2 units, -0.2 units
-
Percentage of Methanol in Mobile Phase: Nominal, +2%, -2%
-
Column Temperature: Nominal, +5 °C, -5 °C
-
Flow Rate: Nominal, +0.05 mL/min, -0.05 mL/min
-
-
A set of QC samples are analyzed under each of the varied conditions in triplicate.
-
The mean, standard deviation, and relative standard deviation (%RSD) of the calculated concentrations are determined for each condition.
Table 2: Illustrative Robustness Data for Sucralose Quantification
| Parameter Varied | Condition | Mean Concentration (ng/mL) | Standard Deviation | %RSD |
| Nominal | - | 101.2 | 2.5 | 2.5 |
| Mobile Phase pH | +0.2 units | 100.8 | 2.8 | 2.8 |
| -0.2 units | 102.1 | 3.1 | 3.0 | |
| % Methanol | +2% | 99.5 | 2.4 | 2.4 |
| -2% | 101.9 | 2.9 | 2.8 | |
| Column Temperature | +5 °C | 100.3 | 2.6 | 2.6 |
| -5 °C | 102.5 | 3.2 | 3.1 | |
| Flow Rate | +0.05 mL/min | 99.8 | 2.7 | 2.7 |
| -0.05 mL/min | 101.5 | 2.9 | 2.9 |
The data in Table 2 illustrates that even with deliberate variations to the analytical method parameters, the use of this compound as an internal standard ensures the %RSD remains low, demonstrating the robustness of the method.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in evaluating analytical method robustness using this compound.
Experimental workflow for sucralose analysis.
Logical flow of a robustness study.
Conclusion
The use of this compound as an internal standard is a highly effective strategy for developing and validating robust analytical methods for the quantification of sucralose. Its ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for variations in experimental conditions. As demonstrated, this leads to enhanced precision, accuracy, and overall reliability of the analytical data, which is essential for regulatory compliance and the generation of high-quality scientific results. For any laboratory involved in the analysis of sucralose, the incorporation of this compound as an internal standard is a critical step in ensuring method robustness.
References
- 1. usgs.gov [usgs.gov]
- 2. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methodologies for the detection of sucralose in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative analytical techniques to isotope dilution for sucralose quantification.
An Essential Guide to Alternative Analytical Techniques for Sucralose Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of sucralose is critical. While isotope dilution mass spectrometry is a powerful tool, a variety of alternative analytical techniques offer distinct advantages in terms of cost, speed, and accessibility. This guide provides a comprehensive comparison of these methods, complete with performance data and detailed experimental protocols to aid in selecting the most suitable approach for your research needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for sucralose quantification is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of several widely used methods.
| Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Recovery (%) | Sample Matrix |
| HPLC | UV (with derivatization) | 0.00125 µg[1][2] | 0.005 g/kg[3][4] | 1 - 50 µg/mL[3] | >76.2 | Foods |
| ELSD | 1.96 µg/mL | 6.53 µg/mL | 20.26 - 405.2 µg/mL | 99.6 - 105.3 | Canned Foods, Soft Drinks, Candies | |
| RI | 10 µg/g | - | 7.8 - 500 µg/mL | 88 - 105 | Foods, Beverages | |
| Capillary Electrophoresis | Indirect UV | 28 mg/L | 42 mg/L | 50 - 500 mg/kg | - | Beverages, Yogurts, Candy |
| GC-MS | MS (with derivatization) | 21.8 ng/L | - | 0.005 - 0.06 mg/mL | - | Wastewater |
| Electrochemical Sensor | Amperometric | ~320 nmol | - | 25 nM - 75 nM | - | Solution |
| HPTLC | UV/Fluorescence | - | 6 mg/L | 30 - 150 ng/spot | 98 - 112 | Beverages |
Experimental Workflows and Methodologies
The following diagrams and protocols provide a detailed overview of the steps involved in each analytical technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for sucralose analysis. The choice of detector is crucial as sucralose lacks a strong chromophore.
1. HPLC with UV Detection (with Pre-column Derivatization)
This method enhances the detectability of sucralose by attaching a UV-absorbing molecule.
-
Sample Preparation :
-
Homogenize the sample.
-
Perform dialysis followed by solid-phase extraction (SPE) for cleanup.
-
Evaporate the eluate to dryness.
-
Derivatize the residue with an agent like p-nitrobenzoyl chloride (PNBCl) to form a UV-active derivative.
-
Purify the derivative using a silica cartridge.
-
-
Chromatographic Conditions :
-
Column : Phenyl column.
-
Mobile Phase : Acetonitrile-water gradient.
-
Detection : UV at 260 nm.
-
2. HPLC with Evaporative Light Scattering Detection (ELSD)
ELSD is suitable for non-volatile compounds like sucralose and does not require derivatization.
-
Sample Preparation :
-
For solid samples, perform deproteinization.
-
Utilize Solid Phase Extraction (SPE) for sample cleanup.
-
-
Chromatographic Conditions :
-
Column : C18 column.
-
Mobile Phase : Acetonitrile and deionized water.
-
Detector : ELSD with the drift tube temperature set appropriately (e.g., 40°C).
-
3. HPLC with Refractive Index (RI) Detection
RI detection is a universal method for detecting non-chromophoric compounds but is sensitive to temperature and mobile phase composition changes.
-
Sample Preparation :
-
Homogenize the sample.
-
Dialysis followed by SPE cleanup.
-
-
Chromatographic Conditions :
-
Column : C18 column.
-
Mobile Phase : Isocratic mobile phase, typically a mixture of acetonitrile and water.
-
Detector : RI detector.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
-
Sample Preparation :
-
For beverages, often no cleanup is required.
-
For more complex matrices like yogurts and candies, a cleanup step involving centrifugation and filtration may be necessary.
-
-
Electrophoretic Conditions :
-
Buffer : 3,5-dinitrobenzoic acid buffer at pH 12.1.
-
Detection : Indirect UV absorption.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and selectivity but requires derivatization to make sucralose volatile.
-
Sample Preparation :
-
Derivatize sucralose to its trimethylsilyl (TMS) ether to increase volatility.
-
-
Chromatographic and Spectrometric Conditions :
-
GC Column : A suitable capillary column for separating the derivatized sucralose.
-
MS Detector : Operated in a suitable mode for quantification.
-
Electrochemical Sensors
Electrochemical methods offer rapid and sensitive detection of sucralose.
-
Sensor Preparation :
-
Modify a glassy carbon electrode with a layer of copper oxide particles to create a high-sensitivity sensor.
-
-
Measurement :
-
Use a three-electrode system (working, reference, and counter electrodes).
-
Apply a constant potential and measure the response current, which is proportional to the sucralose concentration.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, fast, and cost-effective method that requires minimal sample preparation.
-
Sample Preparation :
-
Samples such as beverages may only require dilution, degassing, and/or filtration.
-
-
Chromatographic Conditions :
-
Stationary Phase : Amino-bonded silica gel HPTLC plates.
-
Mobile Phase : Acetonitrile:water.
-
Derivatization : Reagent-free derivatization by heating the plate.
-
Detection : UV absorption or fluorescence.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
While less common, immunoassay-based methods using sucralose-selective antibodies can be developed for rapid detection. These kits can be highly specific and suitable for high-throughput screening.
Conclusion
A range of robust analytical techniques are available for the quantification of sucralose, each with its own set of advantages and limitations. Chromatographic methods, particularly HPLC with various detectors, are well-established and offer a balance of sensitivity and versatility. Capillary electrophoresis provides high separation efficiency, while GC-MS offers excellent sensitivity, albeit with the need for derivatization. Emerging techniques like electrochemical sensors show promise for rapid and low-cost analysis. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
- 1. Determination of Sucralose in Foods and Beverages by Ultraviolet Derivatization-High Performance Liquid Chromatography [ykxb.scu.edu.cn]
- 2. [Determination of sucralose in foods and beverages by ultraviolet derivatization-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104713927A - Electrochemical method for detecting sucralose in food - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sucralose-d6 in a Laboratory Setting
Sucralose-d6, a deuterated form of sucralose, is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Its disposal should adhere to general laboratory safety protocols and local regulations for non-hazardous chemical waste. The primary disposal routes for non-hazardous chemicals in a laboratory setting include sanitary sewer, regular trash, or collection by an environmental health and safety (EHS) provider.[1] The appropriate method for this compound depends on the quantity and form (solid or aqueous solution) of the waste.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, prudent laboratory practices should always be followed.[1] This includes wearing standard personal protective equipment (PPE) such as safety glasses and gloves. In case of a spill, the solid material can be swept up and collected for disposal.[2] For solutions, absorb the spill with inert material and collect it in a suitable container.
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to ensure proper disposal.
2. Disposal of Small Quantities of this compound:
-
Solid Waste: For small quantities, the safety data sheet (SDS) for this compound suggests that it can be disposed of with household waste.[1] In a laboratory context, this translates to disposal in the regular trash, provided the material is securely contained.
-
Aqueous Solutions: Small volumes of dilute, water-soluble, non-hazardous waste may be permissible for sanitary sewer disposal. The solution should be flushed with a copious amount of water (at least 20 parts water) to ensure dilution.
3. Disposal of Large Quantities of this compound:
-
For larger quantities, consult your institution's EHS guidelines or a licensed chemical waste disposal service.
-
Package the this compound waste in a clearly labeled, sealed, and compatible container.
-
Arrange for pickup and disposal through your institution's hazardous waste management program. While this compound itself is not hazardous, this ensures compliance with regulations for large chemical disposals.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (such as water).
-
The rinsate should be disposed of following the procedures for aqueous solutions.
-
After rinsing, deface or remove the original label, and the container can typically be disposed of in the regular trash or recycled.
Quantitative Disposal Guidelines
The following table summarizes the quantitative limits for the disposal of non-hazardous chemicals, which can be applied to this compound. These are general guidelines, and researchers should always consult their local and institutional regulations.
| Disposal Method | Form of Waste | Quantitative Limit | Citation |
| Sanitary Sewer | Aqueous Solution | Up to 5 gallons of dilute solution per discharge | |
| Sanitary Sewer | Water-Soluble Solid | Up to 1 kilogram, flushed with ample water | |
| Regular Trash | Solid | "Smaller quantities" as per SDS |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols involving this compound. Researchers using this compound in experiments should develop a waste disposal plan as part of their experimental design, considering the nature of all materials used in the protocol.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Sucralose-d6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Sucralose-d6, a deuterated analog of sucralose used as an internal standard in analytical testing. Adherence to these procedures will minimize risk and ensure responsible environmental stewardship.
Physical and Chemical Properties
This compound is a stable, solid substance intended for research use only.[1][2] While it is not classified as a hazardous material, proper handling is essential to prevent contamination and potential exposure.[3]
| Property | Value |
| CAS Number | 1459161-55-7 |
| Molecular Formula | C₁₂H₁₃D₆Cl₃O₈ |
| Molecular Weight | 403.66 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | 75-79°C[3] |
| Storage Temperature | -20°C |
| Solubility | Slightly soluble in methanol and water |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, following standard laboratory safety protocols is crucial to minimize any potential risks. The recommended personal protective equipment (PPE) creates a barrier between the user and the chemical, ensuring safe handling.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Recommended for incidental contact with non-hazardous chemical powders. They offer good chemical resistance and are a suitable alternative for those with latex allergies. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment and ensuring the integrity of your research.
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product label matches the order information.
-
Store the container in a designated freezer at -20°C in an upright and securely sealed position.
-
-
Preparation for Use :
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which could compromise the integrity of the powdered substance.
-
Work in a well-ventilated area or a chemical fume hood to minimize the potential for inhalation of the fine powder.
-
Don the appropriate PPE: a lab coat, nitrile gloves, and safety glasses.
-
-
Weighing and Handling :
-
Use a clean, dedicated spatula for transferring the powder.
-
To avoid creating dust, handle the powder gently. Do not pour it from a height.
-
If possible, use an analytical balance with a draft shield to contain any airborne particles.
-
After weighing, securely close the container and return it to the -20°C freezer.
-
-
In Case of a Spill :
-
For a small spill, gently sweep the solid material using a brush and dustpan. Avoid actions that could make the powder airborne.
-
Place the collected material into a sealed container for proper disposal.
-
Clean the spill area with a damp cloth. Dispose of the cloth as chemical waste.
-
Disposal Plan: Responsible Waste Management
Sucralose and its derivatives are known to be persistent in the environment and are not effectively removed by standard wastewater treatment processes. Therefore, it is imperative not to dispose of this compound down the drain .
-
Waste Collection :
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Waste Labeling :
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Waste Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
